Benzonatate
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMQEKGGFWBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022655 | |
| Record name | Benzonatate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless to faintly yellow oil | |
CAS No. |
104-31-4, 32760-16-0 | |
| Record name | Benzonatate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonatate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonatate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzonatate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonatate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonatate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZONATATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Investigating the Peripheral Antitussive Effects of Benzonatate: A Technical Guide
Abstract
Benzonatate is a peripherally acting, non-narcotic antitussive agent approved for the symptomatic relief of cough. Unlike opioid-based antitussives that act on the central nervous system, this compound's primary mechanism of action is localized to the respiratory tract. This technical guide provides an in-depth review of the experimental evidence supporting the peripheral effects of this compound. It details the molecular mechanism, summarizes key quantitative data from electrophysiological and clinical studies, outlines experimental protocols for assessing peripheral antitussive activity, and presents visual diagrams of the underlying pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory conditions.[1][2] Antitussive therapies aim to alleviate this symptom and can be broadly categorized into centrally and peripherally acting agents.[3] this compound, approved by the FDA in 1958, is the only non-narcotic antitussive available by prescription and is distinguished by its peripheral mechanism of action.[4][5]
Structurally related to local anesthetics like procaine and tetracaine, this compound exerts its effects without significant inhibition of the respiratory center at therapeutic doses.[4][6][7] Its onset of action is typically within 15 to 20 minutes, with a duration of effect lasting from 3 to 8 hours.[1][5][7] This guide focuses on the core peripheral mechanisms, presenting the scientific data and methodologies used to characterize its action on the afferent limb of the cough reflex.
Core Mechanism of Peripheral Action
This compound's antitussive effect is primarily achieved through the suppression of the cough reflex at its origin in the airways.[7] This is accomplished via a local anesthetic action on the sensory nerves that innervate the respiratory tract.[4][5]
Anesthetization of Pulmonary Stretch Receptors
The cough reflex is initiated by the stimulation of various afferent nerve endings in the larynx, trachea, bronchi, and pleura.[5] Among these are the pulmonary stretch receptors, which are mechanoreceptors that respond to the mechanical stress of inflation and deflation as well as to irritants.[4][8] When activated, these receptors generate action potentials that travel via vagal afferent fibers to the cough center in the medulla oblongata.[5]
This compound acts by anesthetizing these stretch receptors, thereby reducing their sensitivity and dampening their activity.[1][7] This desensitization prevents the initiation of the afferent nerve impulses that would otherwise trigger the cough reflex.[5]
Blockade of Voltage-Gated Sodium Channels (VGSCs)
At the molecular level, this compound functions as a potent, reversible inhibitor of voltage-gated sodium channels (VGSCs).[5][8] These channels are crucial for the generation and propagation of action potentials in neurons.[9] Vagal sensory neurons, which form the afferent pathway of the cough reflex, highly express the Nav1.7 subtype of VGSCs.[8][10]
By blocking these channels, this compound prevents the influx of sodium ions necessary for depolarization, thus inhibiting the firing of action potentials along the vagal sensory nerves.[8][10] Electrophysiological studies have demonstrated that this compound causes both tonic (resting state) and phasic (use-dependent) inhibition of VGSCs, with a greater potency on channels in the inactivated state.[8][10] This local anesthetic-like effect on VGSCs is considered the core mechanism for its cough suppression.[8][10]
Quantitative Data from Experimental Studies
The following tables summarize key quantitative findings from in vitro and clinical studies that have investigated the effects of this compound.
Table 1: In Vitro Electrophysiological Data
| Compound | Model System | Key Finding | Concentration | Source(s) |
| This compound | Murine cell lines (CAD, N1E-115) expressing VGSCs | Strongly and reversibly inhibits Na+ currents; causes both tonic and phasic inhibition. | - | [8][10] |
| This compound | Murine cell lines expressing Nav1.7 | Detectable inhibition of voltage-gated sodium currents. | As low as 0.3 µM | [8][10] |
Table 2: Clinical Data from Cough Challenge Studies
| Study Drug(s) | Study Population | Model | Primary Outcome | Source(s) |
| This compound (200 mg) vs. Placebo | 30 adult nonsmokers with acute URI | Capsaicin Inhalation Challenge | No significant inhibition of cough-reflex sensitivity (log C5) compared to placebo (p=NS). | [11][12] |
| This compound (200 mg) + Guaifenesin (600 mg) | 30 adult nonsmokers with acute URI | Capsaicin Inhalation Challenge | Significantly greater suppression of cough-reflex sensitivity compared to this compound alone (p<0.001) and Guaifenesin alone (p=0.008). | [11] |
URI: Upper Respiratory Tract Infection; C5: Concentration of capsaicin inducing 5 or more coughs; NS: Not Significant.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the core protocols for two key experimental models used to assess the peripheral activity of antitussive agents like this compound.
Protocol: Whole-Cell Voltage Clamp for VGSC Inhibition
Objective: To measure the inhibitory effect of this compound on voltage-gated sodium currents in isolated neurons or cell lines expressing sodium channels (e.g., Nav1.7).
Materials & Reagents:
-
Cell Culture: Murine cell lines such as CAD or N1E-115, or primary cultured neurons from nodose ganglia.
-
External (Bath) Solution (in mM): 137 NaCl, 5.4 KCl, 1.0 MgCl₂, 2.0 CaCl₂, 10.0 glucose, 10.0 HEPES. pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): 7.0 NaF, 140.0 NMDG, 2.0 TEA-Cl, 2.0 MgCl₂, 10.0 HEPES. pH adjusted to 7.2.
-
Apparatus: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, and data acquisition software (e.g., pCLAMP).
-
Test Compound: this compound dissolved in the appropriate vehicle.
Procedure:
-
Cell Preparation: Culture cells on glass coverslips. Immediately before recording, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 1-3 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Under microscopic guidance, carefully lower the micropipette onto the surface of a target cell. Apply gentle negative pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger negative pressure to rupture the cell membrane patch under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Voltage Protocol Application: Clamp the cell's membrane potential at a holding potential (e.g., -100 mV). Apply a series of depolarizing voltage steps to elicit sodium currents.
-
Compound Application: After establishing a stable baseline recording, perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Data Recording: Record the sodium currents before, during, and after the application of this compound to measure the extent of inhibition. To assess use-dependence, apply repetitive depolarizing pulses.
-
Data Analysis: Measure the peak amplitude of the sodium current at each voltage step. Construct dose-response curves and calculate the IC50 value by fitting the data to the Hill equation.
Protocol: Capsaicin/Citric Acid Cough Challenge (Human)
Objective: To assess the efficacy of an antitussive agent in reducing cough reflex sensitivity in human subjects.
Materials & Reagents:
-
Tussive Agent: Capsaicin or Citric Acid solutions prepared in serial, typically doubling, concentrations.
-
Vehicle/Placebo: Saline solution.
-
Apparatus: Nebulizer with a dosimeter to deliver a precise volume of solution, mouthpiece, nose clip, and a system to record cough events (audio/visual).
-
Study Drug: this compound capsules and matching placebo capsules.
Procedure:
-
Subject Recruitment: Recruit healthy, non-smoking volunteers or patients with a stable cough condition. Subjects should refrain from caffeine and other medications that may affect the cough reflex for a specified period before the study.
-
Study Design: Employ a double-blind, placebo-controlled, crossover design. Each subject will attend multiple study visits, receiving a different treatment (e.g., this compound, placebo) at each visit in a randomized order, with a sufficient washout period between visits.
-
Baseline Measurement: Before drug administration, determine the baseline cough sensitivity by administering ascending concentrations of the tussive agent.
-
Drug Administration: Administer the randomized study drug (e.g., 200 mg this compound or placebo) orally.
-
Post-Dose Challenge: At a specified time post-administration (e.g., 60-90 minutes), repeat the cough challenge.
-
Challenge Protocol:
-
Subjects wear a nose clip and breathe tidally through the mouthpiece connected to the nebulizer.
-
Administer a single inhalation of saline (placebo), followed by single inhalations of ascending concentrations of the tussive agent.
-
A fixed interval (e.g., 30-60 seconds) is maintained between each inhalation.
-
Count the number of coughs occurring within a defined period (e.g., 15-30 seconds) after each inhalation.
-
-
Endpoint Determination: The challenge is typically terminated once the subject produces a predetermined number of coughs (e.g., 2 coughs, C2, or 5 coughs, C5). The concentration of the tussive agent that elicits this response is the primary endpoint.
-
Data Analysis: The primary outcome is the change in the cough threshold (e.g., log C5) after treatment compared to placebo. Statistical analysis is performed to determine the significance of the antitussive effect.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and processes described in this guide.
References
- 1. medcentral.com [medcentral.com]
- 2. This compound Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ajmc.com [ajmc.com]
- 6. Pharmacological Inhibition of the Voltage-Gated Sodium Channel NaV1.7 Alleviates Chronic Visceral Pain in a Rodent Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Voltage Gated Sodium Channels NaV1.7, NaV1.8, and NaV1.9 for Treatment of Pathological Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of guaifenesin in the management of chronic bronchitis and upper respiratory tract infections [ouci.dntb.gov.ua]
Benzonatate's Potential Role in Modulating Airway Inflammation: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonatate, a non-narcotic antitussive, is well-established for its anesthetic effects on pulmonary stretch receptors, primarily through the blockade of voltage-gated sodium channels. While its clinical efficacy is attributed to cough suppression, its potential direct impact on the underlying airway inflammation remains largely unexplored. This technical guide synthesizes the known mechanisms of this compound and structurally related local anesthetics to build a scientific rationale for investigating its anti-inflammatory properties in vitro. We provide a comprehensive overview of relevant experimental models and detailed protocols to test the hypothesis that this compound can modulate key inflammatory pathways in airway cells. This document serves as a foundational resource for researchers aiming to elucidate the broader pharmacological profile of this compound and explore its potential repurposing in inflammatory airway diseases.
Introduction: The Unexplored Anti-Inflammatory Potential of this compound
Airway inflammation is a cornerstone of the pathophysiology of numerous respiratory diseases, including asthma and chronic obstructive pulmonary disease (COPD). This complex process involves the activation of resident cells like bronchial epithelial cells and mast cells, and the recruitment of immune cells such as neutrophils and eosinophils. A key signaling pathway governing the expression of pro-inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.
This compound is structurally related to local anesthetics like procaine and tetracaine.[1][2][3] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels (Nav), which desensitizes pulmonary stretch receptors and suppresses the cough reflex.[1] Emerging evidence suggests that local anesthetics and sodium channel modulators can exert significant anti-inflammatory effects. For instance, lidocaine has been shown to inhibit pro-inflammatory cytokine production in macrophages and T-cells by suppressing the NF-κB signaling pathway.[4] Given the structural and mechanistic similarities, it is plausible that this compound may possess similar immunomodulatory properties. This guide outlines the scientific basis for this hypothesis and provides the necessary tools to investigate it.
Known Mechanism of Action of this compound
This compound's established mechanism revolves around its local anesthetic properties. It acts as a potent blocker of voltage-gated sodium channels.[2] In the airways, this action desensitizes the stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura, thereby reducing the signals to the cough center in the brainstem.[1] The inhibition of these sodium channels, particularly Nav1.7 which is highly expressed in vagal sensory neurons, is thought to be central to its antitussive effect.
Hypothesized Anti-Inflammatory Signaling Pathways
Based on the anti-inflammatory actions of related local anesthetics, we hypothesize that this compound may influence airway inflammation through several mechanisms:
-
Inhibition of the NF-κB Pathway: The NF-κB signaling cascade is a primary driver of inflammatory gene expression, including cytokines, chemokines, and adhesion molecules. Local anesthetics have been demonstrated to inhibit NF-κB activation.[4] this compound, by potentially modulating intracellular ion concentrations or through other direct interactions, may inhibit the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.
-
Modulation of Calcium Signaling: Intracellular calcium is a critical second messenger in many inflammatory processes, including mast cell degranulation and cytokine release from epithelial cells. Voltage-gated sodium channels can influence intracellular calcium levels through their interplay with sodium-calcium exchangers. By blocking sodium influx, this compound could indirectly alter calcium signaling and thereby dampen inflammatory responses.
-
Direct Effects on Immune Cell Function: Voltage-gated sodium channels are expressed on various immune cells, including lymphocytes and macrophages, where they are implicated in functions like activation, proliferation, and phagocytosis.[5] this compound's interaction with these channels could directly impair the pro-inflammatory activities of these cells in the airways.
Data Presentation: Effects of Local Anesthetics on Inflammatory Markers
While direct quantitative data for this compound's anti-inflammatory effects are not yet available, the following table summarizes the reported effects of the structurally related local anesthetic, lidocaine, on the production of inflammatory mediators in vitro. This serves as a basis for expected outcomes in proposed experiments with this compound.
| Cell Type | Inflammatory Stimulus | Local Anesthetic | Concentration | Inflammatory Marker | % Inhibition (Approx.) | Reference |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Lidocaine | 1 mM | IL-1β | ~50% | |
| Jurkat T-cells | PMA + PHA | Lidocaine | 1 mM | IL-2 | ~60% | [4] |
| Human PBMCs | LPS | Lidocaine | 0.5 mg/mL | TNF-α | ~32% | [6] |
| Human PBMCs | LPS | Procaine | 0.5 mg/mL | TNF-α | ~33% | [6] |
Experimental Protocols
To investigate the hypothetical anti-inflammatory effects of this compound, the following detailed experimental protocols are proposed.
Cell Culture
-
Human Bronchial Epithelial Cells (BEAS-2B):
-
Culture BEAS-2B cells in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
Human Monocytic Cell Line (THP-1):
-
Culture THP-1 monocytes in RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
To differentiate into macrophage-like cells, seed monocytes in 24-well plates and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before experimentation.
-
In Vitro Inflammation Model and this compound Treatment
-
Seed BEAS-2B or differentiated THP-1 cells in 24-well plates to achieve ~80% confluency on the day of the experiment.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 1 mM) or vehicle control (DMSO or PBS) for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a non-stimulated control group.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Measurement of Inflammatory Cytokines
-
After the incubation period, collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentrations of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Normalize cytokine concentrations to the total protein content of the corresponding cell lysates.
NF-κB Activation Assay
-
For visualization of NF-κB translocation, use immunofluorescence staining.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize using a fluorescence microscope.
-
-
For quantification, use a reporter gene assay.
-
Transfect cells with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase) 24 hours prior to the experiment.
-
Following the experimental treatment, measure the reporter gene activity according to the manufacturer's protocol.
-
Conclusion and Future Directions
While this compound's role as an antitussive is well-documented, its potential as an anti-inflammatory agent in the airways is a compelling area for future research. The structural and mechanistic parallels with local anesthetics that exhibit known anti-inflammatory properties provide a strong rationale for this investigation. The experimental framework provided in this guide offers a clear path to test this hypothesis in vitro.
Successful demonstration of this compound's ability to suppress inflammatory responses in airway cells could have significant implications. It could pave the way for repositioning this compound as a dual-action therapeutic for cough and underlying inflammation in respiratory diseases. Further studies would be warranted to explore its effects in more complex co-culture and 3D organoid models, and ultimately, in pre-clinical in vivo models of airway inflammation. Elucidating these potential additional mechanisms of action will be crucial for a complete understanding of this compound's therapeutic utility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channel blockers as immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Characteristics of Local Anesthetics: Inhibition of TNF-α Secretion of Lipopolysaccharide-Stimulated Leucocytes in Human Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Butyrylcholinesterase in Benzonatate Hydrolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate, a non-narcotic antitussive agent, exerts its therapeutic effect by anesthetizing stretch receptors in the respiratory passages. Its efficacy and duration of action are intrinsically linked to its metabolic fate, primarily governed by enzymatic hydrolysis. This technical guide provides an in-depth exploration of the central role of butyrylcholinesterase (BChE) in the hydrolysis of this compound, offering insights into the kinetic parameters, metabolic pathways, and experimental methodologies crucial for research and drug development.
This compound Metabolism: The Central Role of Butyrylcholinesterase
This compound is rapidly hydrolyzed in the plasma by butyrylcholinesterase (BChE), a serine hydrolase. This enzymatic action is the principal pathway for this compound metabolism. The hydrolysis of the ester bond in this compound yields two main metabolites: 4-(butylamino)benzoic acid (BABA) and polyethylene glycol monomethyl ethers.[1] The rapid nature of this hydrolysis is reflected in the short elimination half-life of this compound, which is approximately 1 hour.[1]
While other esterases, such as carboxylesterases (hCE-1 and hCE-2), are significant in the metabolism of many ester-containing drugs, their role in the plasma-mediated hydrolysis of this compound is considered minimal, as human plasma contains no significant amount of carboxylesterases. Therefore, BChE is the key enzyme responsible for the initial and rapid breakdown of this compound in the bloodstream.
Quantitative Analysis of this compound Hydrolysis
A pharmacokinetic study in healthy Chinese volunteers following a single 100 mg oral dose of this compound provides key quantitative data on its metabolism.[2][3]
| Parameter | This compound | 4-(butylamino)benzoic acid (BABA) |
| Cmax (ng/mL) | 1063 ± 460 | 1708 ± 457 |
| Tmax (h) | Rapid | Rapid |
| t1/2 (h) | 1.01 ± 0.41 | 1.32 ± 0.29 |
| AUC0-10 (ng/mL·h) | 1097 ± 559 | 2103 ± 918 |
| Table 1: Pharmacokinetic parameters of this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA), in healthy volunteers.[2][3] |
The Catalytic Mechanism of Butyrylcholinesterase
The hydrolysis of this compound by BChE occurs within a deep and narrow active site gorge of the enzyme. The catalytic mechanism is characteristic of serine hydrolases and involves a catalytic triad of amino acid residues: Serine-198, Histidine-438, and Glutamic acid-325.
The process can be summarized in two main stages:
-
Acylation: The serine residue (Ser198) acts as a nucleophile, attacking the carbonyl carbon of the this compound ester bond. This forms a tetrahedral intermediate, which then collapses to release the polyethylene glycol monomethyl ether portion of the molecule, leaving the 4-(butylamino)benzoyl group covalently attached to the serine residue.
-
Deacylation: A water molecule, activated by the histidine residue (His438), attacks the acylated enzyme. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the 4-(butylamino)benzoic acid (BABA) and regenerate the active enzyme.
Experimental Protocols for Studying this compound Hydrolysis
In Vitro Hydrolysis of this compound in Human Plasma
This protocol outlines a general procedure to study the disappearance of this compound and the appearance of its major metabolite, BABA, in human plasma.
Materials:
-
Human plasma (pooled, with appropriate anticoagulants)
-
This compound stock solution (in a suitable solvent like methanol or DMSO)
-
4-(butylamino)benzoic acid (BABA) standard
-
Acetonitrile (ACN) for protein precipitation
-
Formic acid
-
HPLC-MS/MS system
Procedure:
-
Incubation:
-
Pre-warm human plasma to 37°C.
-
Spike the plasma with a known concentration of this compound from the stock solution. The final concentration of the organic solvent should be minimal (e.g., <1%) to avoid protein precipitation and enzyme inhibition.
-
Incubate the mixture at 37°C in a shaking water bath.
-
-
Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-benzonatate mixture.
-
-
Sample Preparation:
-
Immediately add the plasma aliquot to a tube containing ice-cold acetonitrile (typically 3 volumes of ACN to 1 volume of plasma) to precipitate proteins and stop the enzymatic reaction.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for HPLC-MS/MS analysis.
-
Analyze the samples for the concentrations of both this compound and BABA.
-
A suitable HPLC method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and water with formic acid.
-
Detection and quantification are achieved using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Spectrophotometric Assay for Butyrylcholinesterase Activity (General Protocol adaptable for this compound)
This method, based on the Ellman's reagent, can be adapted to screen for BChE inhibitors using this compound as a competing substrate.
Materials:
-
Purified human butyrylcholinesterase
-
Butyrylthiocholine iodide (BTC) or another suitable chromogenic BChE substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4)
-
Test compounds (e.g., this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a solution of BTC and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the test compound (this compound) at various concentrations to the respective wells. Include a control with no inhibitor.
-
Add the BChE enzyme solution to all wells except the blank.
-
Pre-incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the BTC/DTNB solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the BChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition of BChE activity caused by this compound.
-
If applicable, calculate the IC50 value for this compound.
-
Conclusion
Butyrylcholinesterase is the primary enzyme responsible for the rapid hydrolysis of this compound in human plasma, a critical step in its metabolism and clearance. Understanding the kinetics and mechanism of this enzymatic process is fundamental for predicting the pharmacokinetic profile of this compound and for the development of new antitussive agents. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between this compound and BChE, contributing to a more comprehensive understanding of its pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic monitoring of enzymatic reactions in real time by quantitative high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of conditions for the enzymatic hydrolysis of phytoestrogen conjugates in urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Genetic Safety Profile of Benzonatate and Its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity studies conducted on the non-narcotic antitussive agent, benzonatate, and its primary metabolite, 4-(butylamino)benzoic acid (BBA). The findings from a battery of standard genetic toxicology assays indicate a lack of genotoxic potential for both the parent compound and its major metabolite. This document summarizes the available quantitative data, details the experimental protocols employed in these critical studies, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a deeper understanding of the safety assessment of this compound.
Executive Summary
This compound, a peripherally acting cough suppressant in clinical use for decades, undergoes rapid hydrolysis in the body to its main metabolites, 4-(butylamino)benzoic acid (BBA) and methylated polyethylene glycol (MPG).[1] A comprehensive evaluation of the genotoxic potential of this compound and BBA has been conducted through a series of in vitro and in vivo assays. The collective evidence from these studies demonstrates that neither this compound nor its major metabolite, BBA, are mutagenic or clastogenic. These studies, forming a standard genetic toxicology battery, included a bacterial reverse mutation assay (Ames test), an in vitro chromosomal aberration assay, and an in vivo micronucleus assay.[1] The results of these assays were consistently negative across a range of concentrations and doses, providing a strong indication of the genetic safety of this compound.
Metabolism of this compound
Upon oral administration, this compound is rapidly metabolized by esterases, primarily in the plasma, into two main metabolites: 4-(butylamino)benzoic acid (BBA) and methylated polyethylene glycol (MPG).[1] This metabolic pathway is a critical consideration in the overall safety assessment, as the biological activity and potential toxicity of the metabolites must be evaluated alongside the parent compound.
Genotoxicity and Mutagenicity Data
A comprehensive set of studies was conducted to assess the genotoxic potential of this compound and its primary metabolite, BBA.[1] These studies were designed to detect various types of genetic damage, including gene mutations and chromosomal alterations. The results of these assays are summarized in the tables below.
Note: The following tables summarize the findings of key genotoxicity studies. While the qualitative results (negative) are consistently reported, the specific quantitative data (e.g., number of revertant colonies, percentage of aberrant cells) from the primary study were not publicly available in the cited abstract. The dose and concentration ranges represent the highest levels tested.
Table 1: Summary of Genotoxicity Studies for this compound
| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | 1.5 - 5000 µ g/plate | With and Without | Negative |
| Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | 25 - 2000 µg/mL | With and Without | Negative |
| In Vivo Micronucleus Assay | CByB6F1 Mouse Bone Marrow | Up to 250 mg/kg/day | N/A | Negative |
Table 2: Summary of Genotoxicity Studies for 4-(butylamino)benzoic acid (BBA)
| Assay Type | Test System | Concentration Range | Metabolic Activation (S9) | Result |
| Bacterial Reverse Mutation Assay | Salmonella typhimurium | 1.5 - 5000 µ g/plate | With and Without | Negative |
| Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | 62.5 - 1930 µg/mL | With and Without | Negative |
Experimental Protocols
The genotoxicity assessment of this compound and BBA followed standardized and internationally recognized protocols to ensure the validity and reliability of the results.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test was conducted to evaluate the potential of this compound and BBA to induce gene mutations.
Methodology:
-
Test Strains: Various strains of Salmonella typhimurium were used to detect different types of point mutations (base-pair substitutions and frameshifts).
-
Procedure: The test substances were incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver homogenate). The mixtures were then plated on minimal agar plates lacking histidine.
-
Evaluation: The number of revertant colonies (colonies that regained the ability to synthesize histidine) was counted after a suitable incubation period. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control would indicate a mutagenic effect.
References
Central Nervous System Activity of Benzonatate at Therapeutic Doses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzonatate, a non-narcotic antitussive agent, exerts its primary effect peripherally by anesthetizing stretch receptors in the lungs and airways. However, evidence also points to a central nervous system (CNS) component of its mechanism of action, particularly at the level of the medulla oblongata. At therapeutic doses, this compound is generally well-tolerated with minimal impact on the respiratory center. Nevertheless, CNS side effects, although infrequent, can occur and include sedation, dizziness, headache, mental confusion, and visual hallucinations.[1][2][3][4] Overdosage can lead to severe CNS stimulation, including seizures, followed by profound CNS depression, coma, and potentially death.[1][5] This technical guide provides an in-depth analysis of the CNS activity of this compound at therapeutic concentrations, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key pathways and workflows.
Mechanism of Action
This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels (NaV).[1][6] This action is similar to that of local anesthetics like procaine and tetracaine, to which this compound is structurally related.[1][5][7]
Peripheral Action
By blocking NaV channels in the vagal afferent fibers and stretch receptors of the bronchi, alveoli, and pleura, this compound reduces the sensitivity of these nerve endings.[1][8] This dampens the afferent signals to the cough center in the medulla, thereby suppressing the cough reflex at its origin.[1][8]
Central Action
This compound also exhibits central antitussive activity by acting on the cough center in the medulla.[1][8] While the precise molecular targets within the CNS are not fully elucidated, its ability to inhibit voltage-gated sodium channels is likely a key contributor to its central effects. This central action is considered to be minimal on the respiratory center at therapeutic dosages.[1][8] One study suggests that this compound does not penetrate the central nervous system to an appreciable extent, which would imply its central effects are limited at therapeutic doses.[6]
Quantitative Data on CNS Activity
Quantitative data on the CNS activity of this compound at therapeutic doses are limited in publicly available literature. However, preclinical studies have provided some insights into its interaction with neuronal components.
| Parameter | Value/Observation | Cell/System | Reference |
| Voltage-Gated Sodium Channel (NaV) Inhibition | Detectable effects at concentrations as low as 0.3 μM. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] |
| Causes both tonic and phasic inhibition. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] | |
| Greater effect on channel inactivation than activation. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] | |
| Potency is much greater at depolarized potentials. | Murine cell lines (CAD and N1E-115) expressing NaV1.7 and NaV1.3 channels. | [9] | |
| Not subtype-specific between NaV1.7 and NaV1.3. | Murine cell lines (CAD and N1E-115). | [9] | |
| Peak Plasma Concentration (Cmax) | 1063 ± 460 ng/mL (approximately 1.76 ± 0.76 μM) | Healthy Chinese volunteers after a single 100 mg oral dose. | [8] |
| Time to Peak Plasma Concentration (Tmax) | Not explicitly stated. | - | - |
| Elimination Half-Life | Approximately 1 hour. | Healthy volunteers. | [1] |
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of this compound
| CNS Adverse Event | Incidence | Notes | Reference(s) |
| Sedation | Frequency not reported, but listed as a potential CNS effect. | Generally mild. | [4][7] |
| Dizziness | Mild dizziness is a reported side effect. | Frequency not reported. | [2][3][4] |
| Headache | Listed as a potential adverse effect. | Frequency not reported. | [3][4][7] |
| Mental Confusion | Rarely reported. | May occur, particularly with concomitant use of other drugs. | [4][7] |
| Visual Hallucinations | Rarely reported. | May occur, particularly with concomitant use of other drugs. | [4][7] |
Table 2: Reported CNS Adverse Events of this compound at Therapeutic Doses
Experimental Protocols
Detailed experimental protocols for specifically studying the CNS effects of this compound are not widely published. However, standard methodologies for assessing antitussive efficacy and the effects of substances on neuronal excitability can be adapted.
In Vivo Antitussive Assay in Guinea Pigs (Citric Acid-Induced Cough Model)
This model is commonly used to evaluate the efficacy of antitussive agents.
Protocol:
-
Animal Model: Male Dunkin-Hartley guinea pigs (300-450 g) are used.[10] Animals are acclimatized to laboratory conditions before the experiment.
-
Cough Induction: Animals are placed individually in a transparent chamber and exposed to a continuous aerosol of citric acid (e.g., 0.4 M) for a set period (e.g., 7 minutes) to induce coughing.[11]
-
Drug Administration: this compound is administered orally at various doses. A vehicle control (e.g., saline) and a positive control (e.g., codeine) are also included.
-
Data Collection: The number of coughs is counted for a defined period (e.g., 15 minutes) after citric acid exposure.[12] Cough sounds can be recorded and analyzed for frequency and intensity.[11]
-
Analysis: The percentage of cough suppression is calculated for each dose of this compound compared to the vehicle control. The dose that produces a 50% reduction in coughs (ED50) can be determined.
Whole-Cell Voltage-Clamp Recording of Voltage-Gated Sodium Currents
This in vitro technique is used to assess the effect of a compound on the function of ion channels.
Protocol:
-
Cell Culture: Murine cell lines, such as catecholamine A differentiated (CAD) cells (expressing primarily NaV1.7) or N1E-115 cells (expressing primarily NaV1.3), are cultured under standard conditions.[9]
-
Electrophysiology: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
Solutions: The extracellular solution contains physiological concentrations of ions, and the intracellular (pipette) solution is formulated to isolate sodium currents.
-
Voltage Protocols: A series of voltage steps are applied to the cell membrane to elicit sodium currents. Protocols are designed to assess tonic and phasic inhibition, as well as the voltage dependence of activation and inactivation.
-
Drug Application: this compound is applied to the cells at various concentrations.
-
Data Analysis: The amplitude and kinetics of the sodium currents before and after drug application are measured and analyzed to determine the inhibitory effects of this compound.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Antitussive Action
Caption: Proposed dual mechanism of this compound's antitussive action.
Experimental Workflow for In Vivo Antitussive Assay
Caption: Workflow for evaluating antitussive efficacy in a guinea pig model.
Logical Relationship of this compound Overdose and CNS Effects
Caption: Progression of CNS and cardiovascular toxicity in this compound overdose.
Discussion and Future Directions
At therapeutic doses, the CNS activity of this compound appears to be minimal and primarily contributes to its antitussive effect without significant respiratory depression. The reported CNS side effects are generally mild and infrequent. However, the narrow therapeutic index, particularly in children, underscores the importance of understanding its dose-dependent effects on the CNS.
Future research should focus on:
-
Quantitative CNS Receptor Profiling: Determining the binding affinities and functional activities of this compound at a wider range of CNS receptors and ion channels to better understand its side effect profile.
-
Blood-Brain Barrier Permeability: Conducting definitive studies to quantify the extent of this compound's penetration into the CNS at therapeutic doses. This would help to clarify the relative contributions of its peripheral and central mechanisms of action.
-
Clinical Studies on CNS Effects: Prospective clinical trials designed to systematically and quantitatively assess the incidence and severity of CNS side effects at different therapeutic dosages would provide valuable data for risk-benefit analysis.
Conclusion
This compound's primary antitussive action is peripheral, but it also has a central component. At therapeutic doses, its CNS activity is generally well-tolerated. The mechanism of both its therapeutic and toxic CNS effects is likely rooted in its blockade of voltage-gated sodium channels. A more detailed quantitative understanding of its neuropharmacology is needed to fully characterize its CNS activity and to further refine its clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. 11 this compound Side Effects You Should Know About - GoodRx [goodrx.com]
- 4. drugs.com [drugs.com]
- 5. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. poison.org [poison.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols: In Vitro Assays to Measure Benzonatate Efficacy on Neuronal Excitability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzonatate is a non-narcotic antitussive agent clinically used for the symptomatic relief of cough.[1][2] Its primary mechanism of action involves the suppression of the cough reflex through peripheral and central pathways.[2][3] At the molecular level, this compound functions as a local anesthetic, potently inhibiting voltage-gated sodium channels (Nav).[2][4] This action reduces the excitability of sensory neurons, particularly the vagal afferent fibers in the respiratory tract that initiate the cough reflex.[1][4][5] Vagal sensory neurons highly express the Nav1.7 subtype of voltage-gated sodium channels, and inhibition of this channel is a key mechanism for cough suppression.[4][5]
These application notes provide detailed protocols for in vitro assays designed to quantify the efficacy of this compound on neuronal excitability, focusing on its interaction with voltage-gated sodium channels.
Signaling Pathway of this compound Action
This compound exerts its effects on neuronal excitability primarily by blocking voltage-gated sodium channels. The following diagram illustrates the proposed signaling pathway.
Caption: Proposed signaling pathway of this compound's action on neuronal excitability.
Experimental Protocols
The primary in vitro method to assess the efficacy of this compound on neuronal excitability is through electrophysiological recordings, specifically the whole-cell voltage-clamp technique.[4][5] This method allows for the direct measurement of ion channel activity and the effects of compounds like this compound.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Sodium Currents
This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neuronal cells.
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium channels.
Cell Lines:
-
CAD (catecholamine A differentiated) cells: A murine cell line that primarily expresses Nav1.7 channels.[4]
-
N1E-115 cells: A murine neuroblastoma cell line that primarily expresses Nav1.3 channels.[4]
Materials:
-
Cultured CAD or N1E-115 cells
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH)
-
This compound stock solution (dissolved in appropriate vehicle, e.g., DMSO)
Experimental Workflow:
Caption: Experimental workflow for whole-cell voltage-clamp recording.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish Whole-Cell Configuration:
-
Approach a single, healthy-looking cell with the micropipette.
-
Apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record the baseline current-voltage (I-V) relationship.
-
-
This compound Application:
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate.
-
-
Post-Application Recording: Repeat the voltage-step protocol to record sodium currents in the presence of this compound.
-
Washout: Perfuse the chamber with the drug-free external solution to wash out this compound and record the recovery of the sodium currents.
-
Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step before, during, and after this compound application.
-
Construct concentration-response curves to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Analyze the effects of this compound on the voltage-dependence of activation and inactivation of the sodium channels.
-
Data Presentation
The quantitative data on this compound's efficacy can be summarized in the following tables.
Table 1: Inhibitory Effects of this compound on Voltage-Gated Sodium Currents
| Cell Line | Predominant Nav Channel | This compound Concentration (µM) | Inhibition of Peak Sodium Current (%) | Reference |
| CAD | Nav1.7 | 0.3 | Detectable effects | [4] |
| CAD | Nav1.7 | 10 | ~50 (Tonic block) | [4] |
| N1E-115 | Nav1.3 | 10 | ~50 (Tonic block) | [4] |
Table 2: State-Dependent Inhibition by this compound
| Parameter | Description | Effect of this compound | Reference |
| Tonic Block | Inhibition of channels in the resting state. | Strong and reversible inhibition. | [4] |
| Phasic (Use-Dependent) Block | Increased inhibition with repetitive stimulation. | Causes phasic inhibition. | [4] |
| Inactivated-State Specificity | Preferential binding to the inactivated state of the channel. | Greater effects on channel inactivation than activation; potency is much greater at depolarized potentials. | [4] |
Conclusion
The in vitro assays described, particularly whole-cell voltage-clamp recordings, provide a robust platform for characterizing the efficacy and mechanism of action of this compound on neuronal excitability. These protocols enable the detailed analysis of its inhibitory effects on voltage-gated sodium channels, which is fundamental to its antitussive properties. The provided data and methodologies can serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
References
Application Notes and Protocols for High-Throughput Screening of Novel Antitussive Compounds Based on the Benzonatate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough is a prevalent symptom associated with numerous respiratory conditions, and its effective management remains a significant clinical challenge. Benzonatate, a non-narcotic antitussive, alleviates cough by acting as a local anesthetic on the stretch receptors in the respiratory passages, lungs, and pleura.[1][2] Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels (NaV), which are crucial for the initiation and propagation of action potentials in the sensory neurons that mediate the cough reflex.[1] The chemical structure of this compound, a long-chain polyglycol derivative of para-aminobenzoic acid, provides a unique scaffold for the development of novel antitussive agents with potentially improved efficacy and safety profiles.[3][4]
High-throughput screening (HTS) offers a rapid and efficient approach to identify novel modulators of NaV channels from large chemical libraries.[5] This application note provides detailed protocols for a fluorescence-based HTS assay designed to identify inhibitors of voltage-gated sodium channels, using the this compound scaffold as a template for a focused compound library. The described methods are suitable for identifying new hit compounds that can be further developed as next-generation antitussive drugs.
Signaling Pathway of this compound's Antitussive Action
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels in the afferent nerve fibers of the pulmonary stretch receptors.[1] Inhibition of these channels prevents the depolarization of the neuronal membrane, thereby blocking the transmission of the cough-inducing signal to the central nervous system. This peripheral action is key to its antitussive effect.
Experimental Workflow for HTS Campaign
The high-throughput screening campaign follows a systematic workflow, from primary screening of a compound library to hit confirmation and lead optimization. This multi-step process ensures the identification of robust and specific inhibitors of the target voltage-gated sodium channel.
Materials and Methods
Reagents and Consumables
-
HEK293 cells stably expressing the target human voltage-gated sodium channel (e.g., NaV1.7)
-
Assay-ready frozen cells (optional)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
Sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2)
-
Fluorescence quencher (e.g., Ponceau 4R)
-
Veratridine (NaV channel activator)
-
Tetracaine (positive control inhibitor)
-
This compound reference compound
-
Compound library based on the this compound scaffold
-
384-well black, clear-bottom microplates
-
HBSS (Hank's Balanced Salt Solution)
-
DMSO (Dimethyl sulfoxide)
Equipment
-
Automated liquid handler
-
Fluorescence plate reader with kinetic reading capability (e.g., FLIPR Tetra)
-
Cell incubator (37°C, 5% CO2)
-
Plate centrifuge
-
Acoustic dispenser (optional)
Experimental Protocols
Cell Culture and Plating
-
Culture HEK293 cells expressing the target NaV channel in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
For the assay, harvest cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (HBSS) to a final concentration of 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well black, clear-bottom microplate using an automated liquid handler.
-
Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Primary High-Throughput Screening Protocol (No-Wash Sodium Influx Assay)[6][7]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each compound from the this compound scaffold library in DMSO.
-
Serially dilute the compounds to a working concentration of 20 µM in assay buffer.
-
Prepare positive control (Tetracaine, 100 µM) and negative control (0.1% DMSO in assay buffer) solutions.
-
-
Dye Loading:
-
Prepare a loading buffer containing the sodium-sensitive fluorescent dye (e.g., Asante NaTRIUM Green-2 at 1 µM) and a fluorescence quencher (e.g., Ponceau 4R at 1 mM) in assay buffer.[6]
-
Add 25 µL of the dye loading buffer to each well of the cell plate.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition:
-
Using an automated liquid handler or acoustic dispenser, add 1 µL of the compound solutions, positive control, and negative control to the respective wells.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Signal Generation and Detection:
-
Prepare a solution of the NaV channel activator, veratridine, at a concentration of 60 µM in assay buffer.
-
Place the plate in the fluorescence plate reader.
-
Initiate kinetic reading of fluorescence (Excitation: ~485 nm, Emission: ~525 nm).
-
After a baseline reading for 10-20 seconds, inject 10 µL of the veratridine solution into each well.
-
Continue kinetic reading for an additional 2-3 minutes to capture the fluorescence increase due to sodium influx.
-
Data Analysis and Hit Selection
-
Data Normalization:
-
Calculate the percentage of inhibition for each compound well relative to the positive (Tetracaine) and negative (DMSO) controls.
-
Percentage Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
-
Hit Criteria:
-
Identify primary hits as compounds that exhibit a percentage of inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
-
Assay Quality Control:
-
Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[7][8][9][10][11]
-
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[7][11]
-
Dose-Response Confirmation and IC50 Determination
-
Select the primary hits for dose-response analysis.
-
Prepare serial dilutions of the hit compounds, typically in a 10-point concentration range (e.g., from 100 µM to 1 nM).
-
Perform the sodium influx assay as described above with the serially diluted compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each confirmed hit.
Secondary and Counter-Screening Assays
-
Orthogonal Assays: Confirm the activity of hits using an alternative assay format, such as an automated electrophysiology platform (e.g., Patchliner or QPatch), to validate the mechanism of action.
-
Selectivity Profiling: Screen confirmed hits against a panel of other ion channels (e.g., other NaV subtypes, K+ channels, Ca2+ channels) to assess their selectivity and potential off-target effects.
Data Presentation
The quantitative data from the HTS campaign should be summarized in clear and concise tables to facilitate comparison and decision-making.
Table 1: Primary HTS Summary
| Parameter | Value |
| Library Size | 50,000 |
| Screening Concentration | 10 µM |
| Number of Plates | 140 |
| Average Z'-Factor | 0.78 ± 0.09 |
| Hit Threshold | >50% Inhibition |
| Number of Primary Hits | 525 |
| Primary Hit Rate | 1.05% |
Table 2: Dose-Response Confirmation of Selected Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| BNZ-001 (this compound) | 15.2 | 1.1 | 0.99 |
| HTS-001 | 2.5 | 1.3 | 0.98 |
| HTS-002 | 8.9 | 0.9 | 0.97 |
| HTS-003 | 0.75 | 1.2 | 0.99 |
| HTS-004 | 22.1 | 1.0 | 0.96 |
Screening Cascade Logic
The screening cascade is a hierarchical process designed to efficiently identify and prioritize promising compounds for further development. It begins with a broad primary screen and progressively narrows the focus to the most promising candidates through a series of increasingly stringent assays.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of novel antitussive compounds based on the this compound scaffold. The detailed protocols for a robust fluorescence-based sodium influx assay, coupled with a systematic screening cascade, offer a powerful strategy for the identification and characterization of new NaV channel inhibitors. The successful implementation of this approach has the potential to deliver novel lead compounds for the development of safer and more effective treatments for cough.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. assay.dev [assay.dev]
- 9. youtube.com [youtube.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Benzonatate and its Metabolite BABA in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate is a non-narcotic antitussive agent used for the relief of cough. It is rapidly hydrolyzed in the body to its primary metabolite, 4-(butylamino)benzoic acid (BABA).[1][2] Accurate quantification of both this compound and BABA in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and BABA in human plasma. The protocol is based on a validated method and includes sample preparation, chromatographic conditions, and mass spectrometric parameters.[1]
Metabolic Pathway
This compound is metabolized to BABA through hydrolysis by butyrylcholinesterase present in the plasma.[1]
Caption: Metabolic conversion of this compound to BABA.
Experimental Protocols
This section details the necessary steps for sample preparation and analysis. The primary method described is protein precipitation, which offers simplicity and high throughput.[1] Alternative methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are also presented for situations requiring more extensive sample cleanup.
Method 1: Protein Precipitation (Primary Method)
This method is adapted from the work of Sun et al. (2019).[1]
Materials:
-
Human plasma with K2EDTA as anticoagulant
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
This compound and BABA reference standards
-
Internal Standard (IS), e.g., Telmisartan[1]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with the internal standard solution.
-
Precipitation: Add 300 µL of methanol to the plasma sample.
-
Mixing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (Alternative Method)
This is a general procedure for the extraction of basic drugs from plasma and may require optimization for this compound and BABA.
Materials:
-
Human plasma
-
Internal Standard
-
Buffer (e.g., 0.1 M ammonium hydroxide)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard and 100 µL of buffer to basify the sample.
-
Extraction: Add 600 µL of the extraction solvent.
-
Mixing: Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 6,000 rpm for 5 minutes to separate the layers.
-
Solvent Transfer: Transfer the organic (upper) layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (Alternative Method)
This is a general procedure using a polymeric reversed-phase SPE sorbent, which may require optimization.
Materials:
-
Human plasma
-
Internal Standard
-
Polymeric SPE cartridge (e.g., C18 or HLB)
-
Methanol
-
Water (HPLC grade)
-
Elution solvent (e.g., methanol with 2% formic acid)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma with the internal standard and 200 µL of water. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analytes with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Caption: Experimental workflow for sample preparation and analysis.
LC-MS/MS Method Parameters
The following parameters are based on the validated method by Sun et al. (2019) for the analysis of BABA, and can be adapted for the simultaneous analysis of this compound.[1]
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | InfinityLab Poroshell 120 Phenyl-Hexyl (2.1 x 50 mm, 2.7 µm)[2] |
| Mobile Phase A | 5 mM Ammonium acetate with 0.3% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B (initial) |
| Flow Rate | 0.3 mL/min[2] |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| IonSpray Voltage | 5500 V |
| Source Temperature | 550°C |
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method. The data presented is representative of a fully validated bioanalytical method and serves as a guideline for expected performance.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | To be determined | To be determined | 100 | To be optimized |
| BABA | 194.2 | 138.1 | 100 | 15 |
| IS (Telmisartan) | 515.3 | 497.3 | 100 | 25 |
| Note: The MRM transition for this compound was not specified in the primary reference and would need to be optimized during method development. |
Table 2: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 10 - 10,000 | Linear, 1/x² | > 0.99 |
| BABA | 10 - 10,000[1] | Linear, 1/x² | > 0.99[1] |
Table 3: Precision and Accuracy (Illustrative Data)
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Mid | 5,000 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 8,000 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| BABA | LLOQ | 10 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 30 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| Mid | 5,000 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 8,000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect (Illustrative Data)
| Analyte | QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| This compound | Low | 30 | 85 - 115 | 85 - 115 |
| High | 8,000 | 85 - 115 | 85 - 115 | |
| BABA | Low | 30 | 85 - 115 | 85 - 115 |
| High | 8,000 | 85 - 115 | 85 - 115 |
Conclusion
The described LC-MS/MS method provides a sensitive and reliable approach for the simultaneous quantification of this compound and its primary metabolite, BABA, in human plasma. The protein precipitation method offers a straightforward and rapid sample preparation procedure, while LLE and SPE can be employed as alternative cleanup strategies. This application note serves as a comprehensive guide for researchers and scientists in the field of drug development and clinical pharmacology.
References
Evaluating the Antitussive Efficacy of Benzonatate Using Capsaicin-Induced Cough Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate is a non-narcotic oral antitussive agent utilized for the symptomatic relief of cough.[1][2] Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, thereby reducing the cough reflex.[1] This is achieved through the blockade of voltage-gated sodium channels on the terminals of vagal afferent nerves.[1] Capsaicin, the pungent component of chili peppers, is a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is predominantly expressed on sensory nerve fibers in the airways. Activation of TRPV1 by capsaicin reliably induces a cough reflex, making it a valuable tool in clinical and preclinical studies to assess the efficacy of antitussive drugs.[3]
This document provides detailed application notes and protocols for evaluating the efficacy of this compound using capsaicin-induced cough models in both human subjects and preclinical animal models.
Data Presentation
A clinical study investigated the effect of a single 200 mg oral dose of this compound on capsaicin-induced cough in human subjects. The primary endpoint was the concentration of capsaicin required to elicit five or more coughs (C5). The results indicated that this compound, when administered alone, did not produce a statistically significant inhibition of the cough reflex compared to placebo.[4][5] However, when combined with the expectorant guaifenesin (600 mg), a significant antitussive effect was observed.[4][5]
| Treatment Group | N | Dosage | Outcome Measure | Result vs. Placebo | p-value | Reference |
| This compound | 30 | 200 mg (oral) | log C5 | No significant inhibition | NS | [4][5] |
| Guaifenesin | 30 | 600 mg (oral) | log C5 | Significant inhibition | p=0.01 | [4][5] |
| This compound + Guaifenesin | 30 | 200 mg + 600 mg (oral) | log C5 | Significant inhibition | p<0.001 (vs. This compound alone), p=0.008 (vs. Guaifenesin alone) | [4][5] |
NS = Not Significant
Signaling Pathways and Experimental Workflow
Capsaicin-Induced Cough Signaling Pathway
Capsaicin directly activates TRPV1 channels on vagal afferent nerve endings in the airways. This activation leads to depolarization of the nerve fiber and the generation of action potentials that travel to the cough center in the brainstem, ultimately triggering the cough reflex.
Experimental Workflow for Clinical Evaluation
The following diagram outlines the typical workflow for a clinical trial evaluating the efficacy of an antitussive agent using a capsaicin cough challenge.
Experimental Protocols
Protocol 1: Clinical Evaluation of this compound Efficacy using Capsaicin Cough Challenge
Objective: To determine the effect of a single oral dose of this compound on cough reflex sensitivity in human subjects.
Materials:
-
This compound capsules (200 mg)
-
Placebo capsules (identical in appearance)
-
Capsaicin solution in doubling concentrations (e.g., 0.49 to 1000 µM)
-
Nebulizer and dosimeter system
-
Spirometer
-
Cough recording equipment (audio/visual)
Procedure:
-
Subject Recruitment: Recruit healthy, non-smoking adult volunteers with an acute upper respiratory tract infection.[4][5]
-
Screening: Screen subjects based on inclusion and exclusion criteria. Obtain informed consent.
-
Randomization and Blinding: Randomize subjects in a double-blind fashion to receive either a single 200 mg oral dose of this compound or a matching placebo.[4][5]
-
Drug Administration: Administer the assigned study drug.
-
Capsaicin Challenge (1-hour post-dose): a. Perform baseline spirometry to ensure no significant bronchoconstriction. b. Administer single inhalations of aerosolized capsaicin solution, starting with the lowest concentration and doubling the concentration with each subsequent inhalation.[4][5] c. Record the number of coughs for 15-30 seconds after each inhalation. d. The challenge is complete when the subject produces five or more coughs in response to a single inhalation (C5 is reached) or the maximum concentration is administered.[4][5]
-
Data Analysis: a. The primary endpoint is the log-transformed concentration of capsaicin that induces 5 or more coughs (log C5). b. Compare the mean log C5 values between the this compound and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Preclinical Evaluation of this compound Efficacy in a Guinea Pig Model of Capsaicin-Induced Cough
Objective: To assess the antitussive effect of this compound in a guinea pig model of capsaicin-induced cough.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound solution for oral or intraperitoneal administration
-
Vehicle control solution
-
Capsaicin solution for aerosolization (e.g., 10-50 µM)
-
Whole-body plethysmography chamber equipped with a nebulizer and microphone
-
Data acquisition system to record cough sounds and respiratory patterns
Procedure:
-
Acclimatization: Acclimatize guinea pigs to the plethysmography chamber for several days before the experiment.
-
Drug Administration: Administer this compound or vehicle control to the guinea pigs via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the capsaicin challenge (e.g., 30-60 minutes).
-
Capsaicin Challenge: a. Place the guinea pig in the whole-body plethysmography chamber. b. After a baseline recording period, expose the animal to an aerosol of capsaicin solution for a fixed duration (e.g., 5-10 minutes). c. Record the number of coughs during the exposure period and for a defined post-exposure period. Coughs are identified by their characteristic sound and associated changes in the respiratory waveform.
-
Data Analysis: a. The primary endpoint is the total number of coughs induced by capsaicin. b. Compare the mean number of coughs between the this compound-treated group and the vehicle control group using appropriate statistical tests (e.g., Mann-Whitney U test).
Conclusion
The capsaicin-induced cough model is a standardized and effective method for evaluating the efficacy of antitussive drugs like this compound. While clinical data suggests that this compound alone may not significantly suppress the cough reflex sensitivity to capsaicin, these models are crucial for understanding its mechanism of action and exploring its potential in combination therapies. The provided protocols offer a framework for conducting such evaluations in both clinical and preclinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medcentral.com [medcentral.com]
- 3. Review: Effect of drugs on human cough reflex sensitivity to inhaled capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes & Protocols: Assessing Benzonatate's Local Anesthetic Properties in Ex Vivo Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzonatate is an antitussive agent structurally related to ester-type local anesthetics like procaine and tetracaine.[1] Its primary clinical use is to suppress cough by anesthetizing stretch receptors in the respiratory passages.[2][3] The underlying mechanism for this effect is the blockade of voltage-gated sodium channels (VGSCs), a hallmark of local anesthetic action.[1][4][5] Understanding the specific anesthetic properties of this compound on peripheral nerves is crucial for characterizing its pharmacological profile and exploring potential secondary applications.
This document provides a detailed protocol for assessing the local anesthetic properties of this compound using an ex vivo rodent sciatic nerve model. This model is a robust and well-established preparation for quantifying the effects of pharmacological agents on nerve excitability and conduction.[6][7][8][9]
Principle of the Assay
The ex vivo sciatic nerve preparation allows for the direct measurement of nerve impulse propagation in the form of a Compound Action Potential (CAP). The CAP is the summed electrical response of all stimulated axons within the nerve bundle. By applying an electrical stimulus to one end of the nerve and recording the resulting CAP at the other, the effects of a substance on nerve conduction can be precisely quantified.
Local anesthetics like this compound block the propagation of action potentials by inhibiting voltage-gated sodium channels.[5] This inhibition manifests as a concentration-dependent reduction in the amplitude of the recorded CAP. This protocol describes the dissection and isolation of a rodent sciatic nerve, the setup for electrophysiological recording, the procedure for applying this compound, and the methods for data analysis to determine the drug's potency (e.g., IC₅₀).
Mechanism of Action: this compound
This compound exerts its anesthetic effect by blocking voltage-gated sodium channels in neuronal membranes. This action is state-dependent, meaning the drug has a higher affinity for channels in the open or inactivated states, which are more prevalent during high-frequency neuronal firing.[5][10] The blockade prevents the influx of sodium ions necessary for the depolarization phase of an action potential, thereby halting nerve impulse transmission.
Figure 1. this compound blocks voltage-gated sodium channels to inhibit action potentials.
Detailed Experimental Protocol
This protocol is adapted from established methods for ex vivo peripheral nerve recordings.[7][11][12]
Materials and Reagents
-
Animals: Adult Sprague-Dawley rats (250-300g) or C57BL/6 mice.
-
Dissection Tools: Fine scissors, forceps, scalpel, dissection microscope.
-
Recording Chamber: A three-compartment chamber for stimulation, recording, and drug application.[11]
-
Electrodes: Silver-chloride (Ag/AgCl) stimulating and recording electrodes.
-
Electrophysiology Rig: Stimulator, amplifier (e.g., Axon Instruments), digitizer, and data acquisition software (e.g., pCLAMP).
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 3 KCl, 1.3 MgSO₄, 2.4 CaCl₂, 1.2 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30 minutes before use (pH 7.4).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable vehicle (e.g., DMSO or aCSF). Subsequent dilutions should be made in aCSF.
Experimental Workflow
Figure 2. Overall workflow for assessing this compound's effect on ex vivo sciatic nerve.
Step-by-Step Protocol
-
Nerve Dissection:
-
Anesthetize and euthanize the animal according to approved institutional guidelines.
-
Expose the sciatic nerve in the hind limb.[11]
-
Carefully dissect a 3-4 cm segment of the nerve, keeping it moist with cold aCSF throughout. For enhanced drug permeability, the epineurium may be carefully removed under a microscope.[7][12]
-
-
Nerve Mounting and Stabilization:
-
Transfer the isolated nerve to the recording chamber.
-
Place the nerve across the Ag/AgCl electrodes in the different compartments. Ensure the central compartment, where the drug will be applied, is sealed from the stimulating and recording compartments with petroleum jelly.
-
Continuously perfuse the chamber with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Allow the nerve to stabilize for at least 60 minutes before starting recordings.
-
-
Baseline Recording:
-
Set the stimulator to deliver supramaximal square-wave pulses (e.g., 0.1 ms duration).
-
Record the evoked CAPs. The amplitude of the CAP should be stable before proceeding.
-
Establish a stable baseline by recording for 10-15 minutes with aCSF perfusion.
-
-
This compound Application:
-
Switch the perfusion in the central compartment to aCSF containing the first concentration of this compound (e.g., 1 µM).
-
Record CAPs for 15-20 minutes or until a steady-state block is achieved.
-
Apply subsequent, increasing concentrations of this compound in a cumulative manner, allowing a steady-state to be reached at each concentration.
-
-
Washout:
-
After testing the highest concentration, switch the perfusion back to the standard aCSF to observe the reversibility of the nerve block.
-
Continue recording until the CAP amplitude returns to the baseline level, or for at least 30-40 minutes.
-
Data Analysis and Presentation
Data Analysis
-
Measure the peak amplitude of the CAP for each recorded trace.
-
Normalize the data by expressing the CAP amplitude at each this compound concentration as a percentage of the initial baseline amplitude.
-
Calculate the percentage of inhibition using the formula: % Inhibition = 100 * (1 - (CAP_drug / CAP_baseline)).
-
Plot the % Inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Fit the curve using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration at which 50% of the CAP is inhibited).
Data Presentation
Quantitative data should be summarized in a clear, tabular format. The following table provides a template with representative data for the effect of this compound on CAP amplitude.
Table 1: Concentration-Dependent Inhibition of Sciatic Nerve CAP by this compound
| This compound Conc. (µM) | n | Mean CAP Amplitude (% of Baseline) | Standard Error (SEM) | % Inhibition |
| 0 (Baseline) | 6 | 100.0 | 0.0 | 0.0 |
| 1 | 6 | 92.5 | 3.1 | 7.5 |
| 3 | 6 | 78.3 | 4.5 | 21.7 |
| 10 | 6 | 54.1 | 5.2 | 45.9 |
| 30 | 6 | 25.8 | 3.9 | 74.2 |
| 100 | 6 | 8.2 | 2.1 | 91.8 |
| Washout | 6 | 95.4 | 3.7 | 4.6 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion
The ex vivo sciatic nerve preparation is a powerful tool for characterizing the local anesthetic properties of compounds like this compound. This protocol provides a comprehensive framework for obtaining reliable, quantitative data on the concentration-dependent inhibition of nerve conduction. The results can be used to determine the potency (IC₅₀) and reversibility of the drug's effects, providing valuable insights for both mechanistic studies and further drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. iworx.com [iworx.com]
- 7. Nerve Preparation and Recordings for Pharmacological Tests of Sensory and Nociceptive Fiber Conduction Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ex Vivo Whole Nerve Electrophysiology Setup, Action Potential Recording, and Data Analyses in a Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Procedure for Reliable and Long-Lasting Ex Vivo Recordings of Sciatic Nerve Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iasp-pain.org [iasp-pain.org]
Application Notes and Protocols: Utilizing Rodent Models for Carcinogenicity Studies of Benzonatate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzonatate is a non-narcotic oral antitussive agent utilized for the symptomatic relief of cough. Its mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura, which dampens the cough reflex.[1][2][3][4] Given its potential for long-term or intermittent use, a thorough evaluation of its carcinogenic potential is a critical component of its safety assessment. This document provides detailed application notes and protocols for conducting carcinogenicity studies of this compound in rodent models, based on published research and international guidelines.
Recent comprehensive carcinogenicity studies have concluded that this compound and its major metabolites are not carcinogenic in rodent models.[5] These studies were conducted in Tg.rasH2 mice and Wistar Han rats.[5] this compound is rapidly hydrolyzed in plasma to 4-(butylamino) benzoic acid (BBA) and methylated polyethylene glycol (MPG), with BBA being the primary analyte for assessing systemic exposure due to the parent compound's rapid clearance.[6] Genotoxicity assays have shown that this compound and its major metabolite, BBA, are not mutagenic and do not cause chromosomal alterations.[6]
Data Presentation
The following tables summarize the dosing regimens used in the key carcinogenicity studies of this compound.[5]
Table 1: Dosing Regimen for this compound Carcinogenicity Study in Tg.rasH2 Mice
| Sex | Dose Group | This compound Dose (mg/kg/day) | Administration Route |
| Male | Control | 0 (Vehicle) | Oral Gavage |
| Male | Low Dose | 10 | Oral Gavage |
| Male | Mid Dose 1 | 30 | Oral Gavage |
| Male | Mid Dose 2 | 75 | Oral Gavage |
| Male | High Dose | 100 | Oral Gavage |
| Female | Control | 0 (Vehicle) | Oral Gavage |
| Female | Low Dose | 5 | Oral Gavage |
| Female | Mid Dose | 15 | Oral Gavage |
| Female | High Dose | 50 | Oral Gavage |
Note: Higher doses were administered to male mice due to differences in the maximum tolerated dose determined in preliminary dose-ranging studies.[5]
Table 2: Dosing Regimen for this compound Carcinogenicity Study in Wistar Han Rats
| Sex | Dose Group | This compound Dose (mg/kg/day) | Administration Route |
| Male | Control | 0 (Vehicle) | Oral Gavage |
| Male | Low Dose | 10 | Oral Gavage |
| Male | Mid Dose | 30 | Oral Gavage |
| Male | High Dose | 90 | Oral Gavage |
| Female | Control | 0 (Vehicle) | Oral Gavage |
| Female | Low Dose | 5 | Oral Gavage |
| Female | Mid Dose | 15 | Oral Gavage |
| Female | High Dose | 50 | Oral Gavage |
Note: Higher doses were administered to male rats due to differences in the maximum tolerated dose determined in preliminary dose-ranging studies.[5]
Summary of Findings: Across both studies in Tg.rasH2 mice and Wistar Han rats, there was no evidence of a this compound-related increase in the incidence of any neoplasms.[5] Non-neoplastic findings were limited to a slight increase in nasal cavity exudative inflammation in male mice and retinal atrophy in male rats at higher doses, with the latter being within the historical control data range.[5]
Experimental Protocols
The following are detailed protocols for carcinogenicity studies of this compound in Tg.rasH2 mice and Wistar Han rats, synthesized from published study details and established international guidelines (ICH S1B, OECD 451, and OECD 453).[5][7][8][9][10][11]
Protocol 1: 26-Week Carcinogenicity Study in Tg.rasH2 Mice
1. Test System:
-
Species: Tg.rasH2 Transgenic Mice.
-
Justification: This model is an accepted alternative to the 2-year mouse bioassay for carcinogenicity testing of pharmaceuticals, as per ICH S1B guidelines. It has an increased susceptibility to rapid tumor development with known carcinogens.
-
Number of Animals: At least 25 mice per sex for each dose group.
-
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.
2. Test Substance and Administration:
-
Test Substance: this compound.
-
Vehicle: An appropriate vehicle control (e.g., water for injection).
-
Dose Levels: As specified in Table 1.
-
Route of Administration: Oral gavage.
-
Frequency and Duration: Daily for 26 weeks.
3. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed clinical examinations performed weekly.
-
Body Weight: Recorded weekly for the first 13 weeks and bi-weekly thereafter.
-
Food Consumption: Measured weekly for the first 13 weeks and bi-weekly thereafter.
4. Clinical Pathology:
-
Blood samples for hematology and clinical chemistry should be collected at terminal sacrifice.
5. Terminal Procedures:
-
Necropsy: All animals, including those that die prematurely, should undergo a full necropsy.
-
Organ Weights: Key organs should be weighed.
-
Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups should be examined microscopically. For the low- and mid-dose groups, gross lesions and target tissues identified in the high-dose group should be examined.
6. Data Analysis:
-
Statistical analysis of tumor incidence, survival data, body and organ weights, and clinical pathology parameters should be performed.
Protocol 2: 2-Year Carcinogenicity Study in Wistar Han Rats
1. Test System:
-
Species: Wistar Han Rats.
-
Justification: The Wistar Han rat is a commonly used strain for general toxicology and carcinogenicity studies, with a lower spontaneous tumor incidence and better survival rates compared to some other rat strains.
-
Number of Animals: At least 50 rats per sex for each dose group.
-
Animal Husbandry: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and have access to standard chow and water ad libitum.
2. Test Substance and Administration:
-
Test Substance: this compound.
-
Vehicle: An appropriate vehicle control.
-
Dose Levels: As specified in Table 2.
-
Route of Administration: Oral gavage.
-
Frequency and Duration: Daily for up to 104 weeks.
3. In-Life Observations:
-
Mortality and Morbidity: Checked twice daily.
-
Clinical Observations: Detailed clinical examinations performed weekly.
-
Body Weight: Recorded weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
-
Ophthalmology: Examinations performed prior to the start of the study and at termination.
4. Clinical Pathology:
-
Blood samples for hematology and clinical chemistry should be collected at 6, 12, 18, and 24 months.
-
Urine samples for urinalysis should be collected at the same intervals.
5. Terminal Procedures:
-
Necropsy: All animals, including those that die prematurely, should undergo a full necropsy.
-
Organ Weights: Key organs should be weighed.
-
Histopathology: A comprehensive list of tissues from all animals in all groups should be examined microscopically.
6. Data Analysis:
-
Statistical analysis of tumor incidence, survival data, body and organ weights, and clinical pathology parameters should be performed.
Visualizations
Signaling Pathways
Current scientific literature does not indicate that this compound or its metabolites directly modulate specific signaling pathways associated with carcinogenesis. Its primary pharmacological effect is localized anesthesia of pulmonary stretch receptors.[1][2][3][4][12] Therefore, a diagram of a cancer-related signaling pathway would not be relevant to the carcinogenicity assessment of this compound.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the carcinogenicity assessment of this compound in rodent models.
Conclusion
Based on robust carcinogenicity studies in two rodent models, Tg.rasH2 mice and Wistar Han rats, this compound is not considered to be carcinogenic. The protocols outlined in this document, which are based on these studies and international regulatory guidelines, provide a framework for the comprehensive assessment of the carcinogenic potential of pharmaceutical compounds. The lack of evidence for neoplastic changes at clinically relevant and supratherapeutic exposures supports the safety profile of this compound with respect to carcinogenicity.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH guideline S1B(R1) on testing for carcinogenicity of pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Very low sensitivity of Wistar:Han female rats to chemocarcinogens in mammary carcinogenesis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Carcinogenicity OECD 453 - Altogen Labs [altogenlabs.com]
- 12. policycommons.net [policycommons.net]
Application Notes and Protocols for In Vivo Microdialysis of Benzonatate in Lung Tissue
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide for the application of in vivo microdialysis to measure unbound Benzonatate concentrations in the interstitial fluid of lung tissue. The protocols outlined herein are designed to ensure reproducible and accurate pharmacokinetic data, crucial for understanding drug disposition at the site of action.
Introduction to In Vivo Lung Microdialysis
In vivo microdialysis is a minimally invasive sampling technique used to measure the concentrations of unbound drugs and endogenous substances in the interstitial fluid (ISF) of tissues.[1] This method offers a significant advantage over traditional techniques like tissue homogenization, as it allows for continuous sampling from a single animal, providing a dynamic concentration-time profile of the pharmacologically active, unbound drug fraction at the target site.[2] For a peripherally acting antitussive like this compound, which exerts its effect on stretch receptors in the lungs, measuring its concentration directly in the lung ISF is paramount for correlating pharmacokinetics with pharmacodynamics.[3][4]
This compound: Physicochemical Properties
Understanding the physicochemical properties of this compound is critical for optimizing microdialysis experimental parameters, such as probe selection and perfusion fluid composition.
| Property | Value | Reference |
| Molecular Weight | 603.7 g/mol | [5] |
| Molecular Formula | C₃₀H₅₃NO₁₁ | [5] |
| logP | 2.09 - 2.35 | [6] |
| Water Solubility | 0.00159 mg/mL (very low) | [6] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 12 | [5] |
| pKa (Strongest Basic) | 3.47 | [6] |
Experimental Protocols
This section details the necessary protocols for conducting in vivo microdialysis to measure this compound in the lung tissue of a rat model.
Microdialysis Probe Selection and Preparation
Given this compound's molecular weight of 603.7 g/mol , a microdialysis probe with a molecular weight cutoff (MWCO) significantly larger than the analyte is required. Probes designed for peripheral tissues are recommended.
| Probe Characteristic | Recommendation | Rationale |
| Probe Type | Linear or flexible probes designed for soft/peripheral tissues (e.g., CMA 20 or CMA 30/31 type). | Minimizes tissue damage in the soft, moving lung parenchyma.[7] |
| Membrane Material | Polyarylethersulfone (PAES) or Polyethersulfone (PES) | Common materials with good biocompatibility. |
| Membrane MWCO | 20 kDa or 100 kDa | Allows for efficient diffusion of this compound (603.7 Da) across the membrane. |
| Membrane Length | 4 - 10 mm | Provides adequate surface area for recovery. |
Probe Preparation:
-
Before implantation, perfuse the probe with 70% ethanol to sterilize and wet the membrane.
-
Flush the probe thoroughly with sterile perfusion fluid to remove all traces of ethanol.
-
Ensure the probe is free of air bubbles before implantation.
Perfusion Fluid
An isotonic perfusion fluid that mimics the composition of the peripheral interstitial fluid should be used to minimize fluid shifts and tissue disruption.
| Component | Concentration |
| NaCl | 147 mmol/L |
| KCl | 4 mmol/L |
| CaCl₂ | 2.3 mmol/L |
This composition corresponds to commercially available T1 perfusion fluid for peripheral tissues.[5][8]
Animal Model and Anesthesia
Sprague-Dawley rats (250-300g) are a suitable model for this procedure. Anesthesia must be maintained at a surgical plane throughout the probe implantation.
| Anesthetic Agent | Induction | Maintenance | Notes |
| Isoflurane | 3-5% in O₂ | 1-2.5% in O₂ | Inhalant anesthetics are preferred for their rapid control of anesthetic depth and faster recovery.[9] |
| Ketamine/Xylazine Cocktail | 50 mg/kg Ketamine + 5 mg/kg Xylazine (IP) | N/A (duration ~30-45 min) | Use with caution; may require supplemental doses of Ketamine for longer procedures.[10] |
Pre-Operative Care:
-
Animals should be acclimated for at least 3 days prior to surgery.[11]
-
Fasting is generally not required for rats.[9]
-
Administer a pre-emptive analgesic as per approved institutional protocols.
Surgical Protocol: Lung Probe Implantation via Thoracotomy
This procedure requires aseptic surgical technique and should be performed by trained personnel.
-
Anesthesia and Preparation:
-
Anesthetize the rat and confirm the surgical plane of anesthesia by absence of a pedal withdrawal reflex.
-
Apply ophthalmic ointment to prevent corneal drying.[12]
-
Place the animal in the left lateral decubitus position. Shave the right lateral chest wall and disinfect the surgical site with povidone-iodine and 70% ethanol.[13]
-
Maintain the animal's body temperature using a heating pad.[12]
-
-
Thoracotomy:
-
Make a 2-3 cm skin incision over the fourth or fifth intercostal space.[13]
-
Carefully dissect through the underlying muscle layers to expose the intercostal muscles.
-
Perform a small incision through the intercostal muscles and parietal pleura to enter the thoracic cavity. Be cautious to avoid damaging the underlying lung tissue.[13]
-
-
Probe Implantation:
-
Gently exteriorize a lobe of the lung using blunt forceps.
-
Using a guide needle or introducer, carefully tunnel the microdialysis probe through the lung parenchyma for the length of the dialysis membrane.
-
Once in place, withdraw the introducer, leaving the flexible probe within the lung tissue.
-
Position the inlet and outlet tubing to exit the thoracic cavity through the incision.
-
-
Closure and Tubing Exteriorization:
-
Close the intercostal muscle and pleura with a pre-placed purse-string suture to ensure an airtight seal and prevent pneumothorax.
-
Close the overlying muscle layers and skin with appropriate sutures or surgical clips.
-
Tunnel the probe's inlet and outlet tubing subcutaneously to exit at the nape of the neck. Secure the tubing with sutures.
-
Microdialysis Sampling
-
Post-Surgical Recovery: Allow the animal to recover from anesthesia in a clean, warm cage. Provide post-operative analgesia as required by institutional guidelines. Monitor the animal for signs of pain or respiratory distress.
-
Equilibration: Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector. Allow the system to equilibrate for at least 1-2 hours, perfusing at a low flow rate (e.g., 1-2 µL/min).
-
This compound Administration: Administer this compound via the desired route (e.g., oral gavage, intravenous injection).
-
Sample Collection:
-
Flow Rate: 1.0 - 2.0 µL/min. Slower flow rates generally result in higher recovery.
-
Collection Interval: Collect dialysate samples every 20-30 minutes into sealed microvials.
-
Storage: Immediately freeze samples at -80°C until analysis.
-
In Vivo Recovery Calibration
It is essential to determine the in vivo recovery of the probe to accurately calculate the absolute interstitial concentration of this compound. The retrodialysis by calibrator method is commonly used.
-
Principle: A known concentration of the analyte (this compound) is perfused through the probe, and the loss of the analyte from the perfusate into the tissue is measured. The in vivo loss is assumed to be equal to the in vivo recovery.
-
Procedure:
-
Prepare perfusion fluid containing a known, low concentration of this compound (C_in).
-
Perfuse this solution through the probe at the same flow rate used for sampling.
-
Collect the dialysate and measure the concentration of this compound (C_out).
-
Calculate the in vivo recovery using the following formula: Recovery (%) = [(C_in - C_out) / C_in] * 100
-
Note: Due to this compound's lipophilic nature, in vivo recovery may be relatively low. The use of recovery-enhancing agents in the perfusate, such as Intralipid or Encapsin, could be explored to improve recovery, though this would require additional validation.[6]
Analytical Protocol: LC-MS/MS Quantification of this compound
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required to quantify the low concentrations of this compound expected in the microdialysate. The following is a proposed method based on published literature for this compound's metabolite, which can be adapted for the parent drug.[14]
| Parameter | Recommended Condition |
| Analytical Instrument | Triple Quadrupole Mass Spectrometer with ESI source |
| LC Column | Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 2.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.3% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.3% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized to separate this compound from potential interferences. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of a this compound standard. Precursor ion [M+H]⁺ is expected. |
| Internal Standard (IS) | A structurally similar compound not present in the sample (e.g., Telmisartan as used for the metabolite).[14] |
Sample Preparation:
-
Thaw microdialysate samples on ice.
-
To a 10 µL aliquot of dialysate, add 10 µL of the internal standard solution.
-
Add 30 µL of methanol or acetonitrile to precipitate any proteins (though dialysate is generally protein-free).
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Visualizations
Experimental Workflow```dot
Caption: Step-by-step logic for the surgical and sampling procedure.
Analytical Quantification Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in dialysate.
References
- 1. CMA Sterile Microdialysis Perfusion Fluid [microdialysis.com]
- 2. medicaljournalssweden.se [medicaljournalssweden.se]
- 3. scienceopen.com [scienceopen.com]
- 4. VATS/RATS Lung Resection | Mary Washington Healthcare [marywashingtonhealthcare.com]
- 5. CMA Microdialysis Perfusion Fluid | Linton Instrumentation | Laboratory Instrumentation & Consumables [lintoninstrumentation.co.uk]
- 6. Enhancement of in vitro and in vivo microdialysis recovery of SB-265123 using Intralipid and Encapsin as perfusates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improvement of surgical techniques for orthotopic single lung transplantation in rats - Gao - Annals of Translational Medicine [atm.amegroups.org]
- 8. Perfusion fluid – M Dialysis [mdialysis.com]
- 9. Anesthesia in Rats | Animals in Science [queensu.ca]
- 10. mcgill.ca [mcgill.ca]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Anesthesia and Analgesia Guidelines for Rats: LAR Guidelines: Animal Care and Use Policies: Policies: RESEARCH: Indiana University [research.iu.edu]
- 13. PREVENTION OF CHRONIC POST-THORACOTOMY PAIN IN RATS BY INTRATHECAL RESOLVIN D1 and D2: Effectiveness of perioperative and delayed drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Combination Therapy of Benzonatate and Guaifenesin in Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough is a primary symptom of numerous respiratory conditions, significantly impacting patient quality of life. Therapeutic strategies often involve the use of antitussives to suppress the cough reflex and expectorants to facilitate mucus clearance. Benzonatate, a non-narcotic antitussive, acts peripherally by anesthetizing stretch receptors in the lungs and airways, thereby reducing the urge to cough.[1][2] Guaifenesin is an expectorant that works by increasing the volume and reducing the viscosity of bronchial secretions, which aids in their removal from the airways.[3]
The combination of this compound and guaifenesin presents a dual-action approach to cough management, targeting both the cough reflex and mucus clearance. Clinical evidence suggests a synergistic effect, where the combination provides significantly greater cough suppression than either agent alone.[4][5][6][7] These application notes provide an overview of the mechanisms of action and present detailed protocols for preclinical and clinical evaluation of this combination therapy in respiratory models.
Mechanism of Action
This compound: this compound is a peripherally acting antitussive with a chemical structure similar to local anesthetics like procaine and tetracaine. Its primary mechanism involves the inhibition of voltage-gated sodium channels on the afferent vagal nerve fibers of pulmonary stretch receptors located in the bronchi, alveoli, and pleura. This anesthetic effect desensitizes the receptors to stimuli that would otherwise trigger a cough, thus suppressing the cough reflex at its origin.[5]
Guaifenesin: Guaifenesin is an expectorant that is thought to work through a gastropulmonary reflex. It is believed to stimulate gastric vagal receptors, which in turn leads to a reflex increase in the secretion of a less viscous fluid from the respiratory tract glands. This action helps to thin and loosen mucus, making it easier to clear from the airways through coughing.[3][8]
Combination Therapy: The combination of this compound and guaifenesin offers a complementary approach. While this compound reduces the frequency and intensity of the cough reflex, guaifenesin makes the remaining coughs more productive by facilitating the removal of mucus. This dual mechanism may be particularly beneficial in conditions characterized by both excessive coughing and mucus production.
Signaling Pathway of the Cough Reflex
The cough reflex is a complex physiological process involving sensory nerves, the central nervous system, and expiratory muscles. The following diagram illustrates the key components of this pathway.
Experimental Protocols
In Vivo Model: Citric Acid-Induced Cough in Guinea Pigs
This protocol describes a standard method for evaluating the antitussive efficacy of this compound and guaifenesin, both individually and in combination, in a guinea pig model of induced cough. Guinea pigs are a commonly used species for cough research due to their well-defined cough reflex.[9][10][11][12]
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Citric acid solution (0.4 M in sterile saline)
-
This compound
-
Guaifenesin
-
Vehicle control (e.g., saline or appropriate solvent)
-
Positive control (e.g., codeine)
-
Data acquisition system to record cough sounds and pressure changes
Procedure:
-
Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 10 minutes daily for 3 days prior to the experiment.
-
Drug Administration:
-
Divide animals into treatment groups (e.g., Vehicle, this compound, Guaifenesin, this compound + Guaifenesin, Positive Control).
-
Administer the test compounds or vehicle via the desired route (e.g., oral gavage) at a predetermined time before the cough challenge (e.g., 60 minutes).
-
-
Cough Induction:
-
Place a single, conscious, and unrestrained guinea pig into the plethysmograph chamber.
-
Nebulize the 0.4 M citric acid solution into the chamber for a fixed duration (e.g., 10 minutes).
-
Record the number of coughs during the nebulization period and for a defined post-exposure period (e.g., 5 minutes). Coughs are identified by their characteristic sound and the associated sharp, transient increase in pressure within the chamber.
-
-
Data Analysis:
-
Quantify the total number of coughs for each animal.
-
Calculate the mean number of coughs for each treatment group.
-
Compare the mean number of coughs in the treatment groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
-
The percentage inhibition of cough can be calculated using the formula: % Inhibition = [(Coughs in Vehicle - Coughs in Treatment) / Coughs in Vehicle] x 100.
-
In Vitro Model: Mucus Viscoelasticity Measurement
This protocol outlines a method to assess the mucolytic/expectorant properties of guaifenesin by measuring the viscoelasticity of mucus samples using a cone-and-plate rheometer. This can be performed on collected sputum or a mucus simulant.
Materials:
-
Sputum samples from patients with respiratory conditions or a mucus simulant (e.g., bovine submaxillary mucin).
-
Cone-and-plate rheometer.
-
Guaifenesin solutions at various concentrations.
-
Phosphate-buffered saline (PBS) as a control.
-
Positive control mucolytic agent (e.g., N-acetylcysteine).
-
Incubator at 37°C.
-
Micropipettes.
Procedure:
-
Sample Preparation:
-
If using sputum, allow the sample to liquefy at room temperature.
-
If using a mucus simulant, prepare it according to the manufacturer's instructions to achieve a viscoelastic consistency.
-
-
Treatment:
-
Aliquot the mucus/sputum samples.
-
Add different concentrations of guaifenesin solution, PBS (negative control), or the positive control to the aliquots at a specific ratio (e.g., 1:10 drug to mucus).
-
Gently mix and incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Rheological Measurement:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Load the treated mucus sample onto the plate of the rheometer.
-
Perform oscillatory measurements to determine the elastic (storage) modulus (G') and the viscous (loss) modulus (G''). This is typically done through a frequency sweep at a constant strain.
-
-
Data Analysis:
-
Compare the G' and G'' values of the guaifenesin-treated samples to the PBS-treated control. A decrease in both moduli, particularly G', indicates a reduction in mucus viscoelasticity.
-
The tangent of the phase angle (tan δ = G''/G') can also be calculated. An increase in tan δ signifies a shift towards more liquid-like (viscous) and less solid-like (elastic) properties.
-
Use appropriate statistical analysis to determine the significance of the changes.
-
Experimental Workflow for Combination Therapy Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of the this compound and guaifenesin combination therapy.
Data Presentation
The following table summarizes the key findings from a clinical study evaluating the combination of this compound and guaifenesin on cough reflex sensitivity in patients with acute viral upper respiratory tract infections. The data is presented as the log of the capsaicin concentration required to induce five or more coughs (log C5). A higher log C5 value indicates a less sensitive cough reflex.
| Treatment Group | N | Mean log C5 (± SEM) | P-value vs. Placebo | P-value vs. This compound Alone | P-value vs. Guaifenesin Alone |
| Placebo | 30 | 0.75 (± 0.11) | - | - | - |
| This compound (200 mg) | 30 | 0.85 (± 0.12) | NS | - | - |
| Guaifenesin (600 mg) | 30 | 1.05 (± 0.13) | p=0.01 | - | - |
| This compound + Guaifenesin | 30 | 1.35 (± 0.14) | <0.001 | <0.001 | p=0.008 |
| Data adapted from Dicpinigaitis PV, et al. Respir Med. 2009;103(6):902-6.[4][6][7] |
Conclusion
The combination of this compound and guaifenesin holds promise as an effective, dual-action therapy for the management of cough. The clinical data strongly support a synergistic interaction between the two compounds. The experimental protocols provided herein offer robust methods for the preclinical and clinical investigation of this and other combination respiratory therapies. Further preclinical studies are warranted to fully elucidate the dose-response relationship and efficacy of this combination in various models of respiratory disease.
References
- 1. This compound vs. Guaifenesin for Cough: Important Differences and Potential Risks. [goodrx.com]
- 2. This compound vs Guaifenesin Comparison - Drugs.com [drugs.com]
- 3. Expectorants and Mucolytic Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 4. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Effect of mode of administration on guaifenesin pharmacokinetics and expectorant action in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Antitussive effect of moguisteine on allergic coughs in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. brieflands.com [brieflands.com]
Troubleshooting & Optimization
Overcoming rapid metabolism of Benzonatate in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the rapid metabolism of benzonatate in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to measure this compound in plasma samples?
A1: this compound is an ester-containing drug that undergoes rapid hydrolysis in plasma by the enzyme butyrylcholinesterase (BChE). This enzymatic degradation begins immediately upon contact with blood, leading to a very short elimination half-life of approximately one hour.[1][2][3] This rapid breakdown makes it challenging to accurately quantify the parent drug in standard plasma samples.
Q2: What is the primary metabolite of this compound and can it be used as a surrogate?
A2: The primary metabolite of this compound is 4-(butylamino)benzoic acid (BABA).[2][3][4] Due to the rapid conversion of the parent drug, the concentration of BABA in plasma is often used to extrapolate the concentration of this compound.[5][6]
Q3: What analytical methods are recommended for quantifying this compound and its metabolite?
A3: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and specific quantification of both this compound and its metabolite, BABA, in plasma.[5][6] This method allows for the accurate measurement of low concentrations and can distinguish between the parent drug and its metabolite.
Q4: How can I prevent the degradation of this compound in my collected samples?
A4: To minimize the ex vivo degradation of this compound in biological samples, it is crucial to inhibit the activity of plasma esterases immediately upon collection. This can be achieved by:
-
Using inhibitor cocktails: Adding a cocktail of esterase inhibitors, such as phenylmethanesulfonyl fluoride (PMSF), to the blood collection tubes can help stabilize the analytes.[5]
-
Controlling temperature: Keeping samples on ice and processing them at low temperatures can significantly slow down enzymatic degradation.[7][8]
-
Prompt processing: Centrifuging blood samples to separate plasma and freezing the plasma at -20°C or lower as quickly as possible is essential.[5]
Troubleshooting Guides
Issue 1: Inconsistent or non-detectable levels of parent this compound in plasma samples.
| Possible Cause | Troubleshooting Step |
| Rapid ex vivo metabolism | 1. Ensure blood collection tubes contain an appropriate esterase inhibitor (e.g., PMSF). 2. Collect blood samples on ice and process them in a refrigerated centrifuge. 3. Minimize the time between sample collection, processing, and freezing. |
| Insufficient assay sensitivity | 1. Optimize the HPLC-MS/MS method for maximum sensitivity. Check parameters such as ionization source settings, collision energy, and MRM transitions. 2. Consider a larger sample volume for extraction if feasible. |
| Improper sample storage | 1. Verify that plasma samples have been consistently stored at -20°C or -80°C. 2. Conduct freeze-thaw stability tests to ensure analyte integrity during sample handling.[5] |
Issue 2: High variability in BABA metabolite concentrations between subjects or time points.
| Possible Cause | Troubleshooting Step |
| Inter-individual variability in BChE activity | 1. Consider genotyping subjects for BChE variants, as individuals with pseudocholinesterase deficiency may exhibit altered metabolism.[9][10] 2. Increase the number of subjects in the study to account for this variability. |
| Contamination during sample preparation | 1. Use clean labware and high-purity solvents to avoid interference. 2. Include blank matrix samples in each analytical run to monitor for contamination. |
| Inaccurate quantification | 1. Ensure the calibration curve for BABA is linear and covers the expected concentration range. 2. Use a stable isotope-labeled internal standard for BABA to correct for matrix effects and extraction variability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and its Metabolite BABA in Healthy Chinese Volunteers (Single 100 mg Oral Dose)
| Analyte | Cmax (ng/mL) | t½ (h) | AUC0-10 (ng/mL·h) |
| This compound | 1063 ± 460 | 1.01 ± 0.41 | 1097 ± 559 |
| 4-(butylamino)benzoic acid (BABA) | 1708 ± 457 | 1.32 ± 0.29 | 2103 ± 918 |
| Data from a preliminary pharmacokinetic study.[5][6] |
Experimental Protocols
Protocol 1: Plasma Sample Collection and Stabilization
-
Preparation: Pre-label blood collection tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor cocktail.
-
Collection: Draw blood samples at predetermined time points and immediately place them on ice.
-
Processing: Within 30 minutes of collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Storage: Transfer the plasma to labeled cryovials and store immediately at -80°C until analysis.
Protocol 2: Quantification of this compound and BABA by HPLC-MS/MS
This protocol is based on a published method.[6]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding methanol, followed by vortexing and centrifugation.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizations
Caption: Metabolic pathway of this compound in blood plasma.
Caption: Workflow for this compound pharmacokinetic analysis.
Caption: Troubleshooting logic for low this compound detection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. asanarecovery.com [asanarecovery.com]
- 4. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound and its metabolite in human plasma by HPLC-MS/MS: A preliminary pharmacokinetic study in healthy Chinese volunteers after oral administration of this compound soft capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. academic.oup.com [academic.oup.com]
Minimizing off-target effects of Benzonatate in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Benzonatate in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound at the cellular level?
This compound's primary mechanism of action is the inhibition of voltage-gated sodium channels (VGSCs).[1][2] It is structurally related to local anesthetics like procaine and tetracaine and functions by blocking the influx of sodium ions, which is crucial for the generation and propagation of action potentials in excitable cells.[3][4][5][6] Research has shown that this compound can inhibit VGSCs, including the Nav1.7 subtype, at concentrations as low as 0.3 μM.[1][2] Importantly, its inhibitory action is not specific to a particular sodium channel subtype.[1]
Q2: What are the known and potential off-target effects of this compound in cellular assays?
While the primary on-target effect of this compound is the blockade of voltage-gated sodium channels, researchers should be aware of potential off-target effects that can confound experimental results.
-
Broad-spectrum sodium channel inhibition: As this compound is not selective for a specific VGSC subtype, it can affect any cell type expressing these channels, potentially leading to unintended consequences in assays where sodium channel activity is not the primary endpoint.[1]
-
Interaction with other ion channels: Due to structural similarities with other local anesthetics and sodium channel blockers, there is a potential for this compound to interact with other ion channels, such as calcium and potassium channels.[7] This could modulate signaling pathways dependent on these ions.
-
Effects on cellular health: At higher concentrations, this compound may induce cytotoxicity. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line and assay duration.
-
Assay interference: Like many small molecules, this compound has the potential to interfere with assay readouts. This can include autofluorescence, quenching of fluorescent signals, or interference with enzymatic reporters (e.g., luciferase).[8][9]
Q3: What is a recommended starting concentration range for this compound in cellular assays?
Based on in vitro genotoxicity studies, concentrations ranging from 25 to 2000 µg/mL have been used.[10] However, for functional cellular assays, it is advisable to start with a much lower concentration range, considering its activity on sodium channels is observed at sub-micromolar concentrations (as low as 0.3 µM).[1][2] A preliminary dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays and provides systematic approaches to identify and mitigate them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in cell viability or proliferation | 1. On-target cytotoxicity: Inhibition of essential sodium channel activity in the specific cell line. 2. Off-target toxicity: Interaction with other critical cellular targets. 3. Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | 1. Determine the IC50 for cytotoxicity: Perform a dose-response curve with a cell viability assay (e.g., MTT, CellTiter-Glo®) to identify the concentration at which this compound is toxic to your cells. Use concentrations well below the cytotoxic range for your functional assays. 2. Vehicle control: Always include a vehicle-only control to ensure the observed effects are not due to the solvent. 3. Time-course experiment: Assess cell viability at different time points to understand the kinetics of any cytotoxic effects. |
| Inconsistent or non-reproducible results | 1. Compound instability: this compound may be unstable in your culture medium over the course of the experiment. 2. Variability in cell health: Inconsistent cell passage number or confluency can affect cellular responses. 3. Assay variability: Inherent variability in the assay procedure. | 1. Assess compound stability: Prepare fresh stock solutions and working dilutions for each experiment. If possible, quantify the concentration of this compound in the medium over time. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them at a density that avoids overgrowth during the experiment. 3. Include appropriate controls: Use positive and negative controls for your assay to monitor its performance. |
| Suspected assay interference (e.g., with fluorescent or luminescent readouts) | 1. Autofluorescence of this compound: The compound itself may fluoresce at the excitation/emission wavelengths of your assay. 2. Fluorescence quenching: this compound may absorb the excitation or emission light of your fluorophore. 3. Inhibition of reporter enzymes: this compound may directly inhibit reporter enzymes like luciferase. | 1. Test for autofluorescence: In a cell-free system, measure the fluorescence of this compound at your assay's wavelengths. 2. Assess quenching effects: In a cell-free system, add this compound to a known concentration of your fluorophore and measure any decrease in signal. 3. Enzyme inhibition counter-screen: Perform a biochemical assay with the purified reporter enzyme and this compound to check for direct inhibition. 4. Use an orthogonal assay: Confirm your findings with a different assay that has a distinct detection principle (e.g., a label-free method if you suspect fluorescence interference). |
| Observed effects are not consistent with sodium channel blockade | 1. Dominant off-target effect: this compound may be acting on another cellular target that is more relevant in your specific cellular context. 2. Downstream effects of sodium channel modulation: The observed phenotype might be an indirect consequence of altered ion homeostasis. | 1. Use a structurally unrelated sodium channel blocker: Compare the effects of this compound with another VGSC inhibitor (e.g., Tetrodotoxin for specific subtypes, or a different local anesthetic). If the effects differ, an off-target mechanism is likely. 2. Knockdown/knockout of the suspected on-target: If possible, use genetic tools (e.g., siRNA, CRISPR) to reduce the expression of the sodium channel subunit you believe is the target and see if this occludes the effect of this compound. 3. Investigate downstream signaling: Analyze key signaling pathways that might be affected by changes in intracellular sodium, such as calcium signaling or pathways regulated by membrane potential. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound. It is important to note that comprehensive in vitro pharmacological data for this compound is limited in the public domain.
Table 1: In Vitro Concentrations of this compound and its Metabolite in Genotoxicity Studies
| Compound | Assay | Cell Type | Concentration Range (µg/mL) |
| This compound | Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 25 - 2000 |
| 4-(butylamino) benzoic acid (BBA) | Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 62.5 - 1930 |
| This compound | Bacterial Reverse Mutation | S. typhimurium, E. coli | 1.5 - 5000 |
| 4-(butylamino) benzoic acid (BBA) | Bacterial Reverse Mutation | S. typhimurium, E. coli | 1.5 - 5000 |
Data from[10]
Table 2: On-Target Activity of this compound
| Target | Cell Lines | Effect | Potency | Reference |
| Voltage-gated sodium channels (including Nav1.3 and Nav1.7) | CAD and N1E-115 (murine cell lines) | Reversible inhibition (tonic and phasic) | Detectable effects at concentrations as low as 0.3 µM | [1][2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound
This protocol describes how to perform a dose-response experiment to determine the concentration of this compound that is toxic to a specific cell line using a standard MTT assay.
-
Cell Seeding:
-
Culture your cells of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Include a vehicle-only control (e.g., DMSO at the highest concentration used for the dilutions).
-
Also include a "no treatment" control (cells in medium only).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and DMSO only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Assessing Interference with a Fluorescence-Based Assay
This protocol provides a method to determine if this compound interferes with a fluorescent assay readout.
-
Prepare Assay Components (Cell-Free):
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your experiment.
-
-
Test for Autofluorescence:
-
In a 96-well plate (preferably black with a clear bottom), add your assay buffer.
-
Add this compound at the highest concentration you plan to use in your cellular assay.
-
Include a vehicle-only control.
-
Measure the fluorescence using the same excitation and emission wavelengths as your assay. A significant signal in the this compound-containing wells compared to the vehicle control indicates autofluorescence.
-
-
Test for Fluorescence Quenching:
-
In a 96-well plate, add your fluorescent probe in assay buffer.
-
Add a range of this compound concentrations to different wells.
-
Include a vehicle-only control.
-
Measure the fluorescence. A concentration-dependent decrease in fluorescence in the presence of this compound indicates quenching.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the this compound-containing wells to the vehicle control.
-
If significant interference is observed, consider using a different fluorescent probe with a red-shifted spectrum or an orthogonal assay with a non-fluorescent readout.
-
Visualizations
Caption: Primary mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound assays.
References
- 1. Common mechanisms of drug interactions with sodium and T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channel blocker - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro [frontiersin.org]
- 5. Drugs preventing Na+ and Ca2+ overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 7. nibib.nih.gov [nibib.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Benzonatate-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Benzonatate-induced cytotoxicity in in vitro experiments.
Troubleshooting Guide
This guide addresses specific problems users might face during their in vitro studies involving this compound.
| Problem | Potential Cause | Suggested Solution |
| High levels of unexpected cell death at low this compound concentrations. | This compound, similar to other local anesthetics, can induce cytotoxicity through mechanisms like apoptosis and necrosis, even at lower than expected concentrations depending on the cell type and exposure duration.[1][2][3] | - Perform a dose-response curve to determine the precise IC50 for your specific cell line. - Reduce the incubation time with this compound. - Consider co-treatment with a cytoprotective agent, such as an antioxidant.[4][5] |
| Inconsistent results and high variability between experimental replicates. | Variability can arise from uneven drug distribution, fluctuations in cell health, or issues with the cytotoxicity assay itself. | - Ensure complete solubilization and homogenous mixing of this compound in the culture medium before application. - Standardize cell seeding density and ensure cells are in the exponential growth phase. - Verify the compatibility of your cytotoxicity assay with this compound; for example, some compounds can interfere with metabolic assays like MTT. |
| Evidence of oxidative stress (e.g., increased ROS production) in this compound-treated cells. | This compound's cytotoxicity may be mediated by the generation of reactive oxygen species (ROS), a common mechanism for local anesthetic-induced cell damage.[1][6] | - Co-incubate cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E to assess if it mitigates the cytotoxic effects.[4][5][7][8] - Measure markers of oxidative stress (e.g., ROS levels, lipid peroxidation) to confirm the mechanism. |
| Morphological changes suggestive of apoptosis (e.g., cell shrinkage, membrane blebbing). | Local anesthetics are known to induce apoptosis through mitochondrial dysfunction and caspase activation.[1][2][9][10][11] | - Perform assays to detect apoptotic markers, such as Annexin V staining, caspase activity assays, or TUNEL staining. - Investigate mitochondrial involvement by measuring mitochondrial membrane potential.[1][6][9] - Consider using a pan-caspase inhibitor to determine if apoptosis is the primary mode of cell death.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity in vitro?
A1: While direct in vitro cytotoxicity studies on this compound are limited, its structural similarity to local anesthetics like tetracaine and procaine suggests a similar mechanism of toxicity. The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels.[12][13] In overdose and likely at higher in vitro concentrations, this can lead to cellular dysfunction. Based on studies of similar local anesthetics, the cytotoxic effects are likely mediated through:
-
Induction of Apoptosis and Necrosis: Local anesthetics can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis) in a dose- and time-dependent manner.[1][2][3][11]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function, including the loss of mitochondrial membrane potential, is a key event in local anesthetic-induced cytotoxicity.[1][6][9][10]
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can lead to cellular damage and trigger cell death pathways.[1][14]
Q2: What are some potential strategies to prevent or reduce this compound-induced cytotoxicity in my cell cultures?
A2: To mitigate this compound's cytotoxic effects, consider the following strategies:
-
Co-treatment with Antioxidants: The use of antioxidants can counteract oxidative stress, a potential mechanism of this compound toxicity.
-
Modulation of Apoptosis: If apoptosis is identified as a primary mechanism, the use of caspase inhibitors could prevent cell death.[9][10]
-
Optimization of Experimental Parameters: Carefully titrate the concentration of this compound and the duration of exposure to find a window where the desired pharmacological effect is observed without significant cytotoxicity.
Q3: Are there specific cell lines that are more or less susceptible to this compound-induced cytotoxicity?
A3: There is limited specific information on the differential susceptibility of various cell lines to this compound. However, studies with local anesthetics show that cytotoxicity can be cell-type dependent. For example, chondrocytes and neuronal cells have been shown to be susceptible to local anesthetic toxicity.[1][9][15] It is crucial to determine the cytotoxic profile of this compound in your specific cell line of interest.
Q4: How can I assess the mechanism of cell death induced by this compound in my experiments?
A4: To elucidate the cell death mechanism, a combination of assays is recommended:
-
Cell Viability vs. Cytotoxicity: Use assays that distinguish between cytostatic (inhibition of proliferation) and cytotoxic (cell killing) effects. For example, a trypan blue exclusion assay can be used alongside a metabolic assay like MTT or a real-time cell analysis system.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3 and caspase-7.
-
-
Oxidative Stress Assays:
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and/or protective agents (e.g., NAC, Vitamin E) for the desired incubation period (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Detection of Apoptosis by Annexin V-FITC/PI Staining
This flow cytometry-based assay identifies apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound in a 6-well plate.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS.
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.
-
DCFDA Loading: After treatment, wash the cells with PBS and incubate with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells.
Visualizations
Caption: Proposed pathways of this compound-induced cytotoxicity in vitro.
Caption: A workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. Lidocaine-induced apoptosis and necrosis in U937 cells depending on its dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Vitamin E on Doxorubicin Cytotoxicity in Human Breast Cancer Cells in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. [PDF] Mitochondrial Injury and Caspase Activation by the Local Anesthetic Lidocaine | Semantic Scholar [semanticscholar.org]
- 11. Effects of Local Anesthetics on Cellular Necrosis, Apoptosis and Inflammatory Modulation: Short Review | Semantic Scholar [semanticscholar.org]
- 12. europeanreview.org [europeanreview.org]
- 13. Sodium Channel Blocker Toxicity | RECAPEM [recapem.com]
- 14. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Toxicity of Local Anesthetics and Corticosteroids on Chondrocyte and Synoviocyte Viability and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing oral dosage forms of Benzonatate for consistent bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of oral benzonatate dosage forms for consistent bioavailability.
Frequently Asked Questions (FAQs)
| Category | Question | Answer |
| Formulation Development | How can the local anesthetic effect of this compound in the oral cavity be minimized? | The primary strategy is to prevent the premature release of this compound in the mouth. This can be achieved by formulating it into a solid dosage form where the drug is incorporated into a matrix that prevents its immediate dissolution. Technologies include creating a this compound adsorbate with materials like calcium silicate or developing a complex with ion-exchange resins. These can then be formulated into tablets or capsules.[1][2] Additionally, taste-masking excipients can be incorporated to further reduce the numbing sensation if any minor premature release occurs.[3] |
| What are the key considerations for selecting excipients for a modified-release this compound formulation? | Key considerations include the desired release profile (e.g., 12-hour), the need to prevent buccal release, and the physicochemical properties of this compound (an oily liquid). For a solid matrix, adsorbents like silica or silicates can convert the liquid drug into a compressible powder.[2] Waxes such as glyceryl behenate can be used to form a hydrophobic matrix to control the release.[2] The ratio of the this compound adsorbate to the matrix-forming excipient is a critical parameter to optimize. | |
| In Vitro Testing | Which dissolution medium is most appropriate for testing modified-release this compound formulations? | For quality control purposes, a standard USP dissolution apparatus (e.g., USP Apparatus 2, paddles) with a simple medium like water or simulated gastric fluid can be used.[4] However, to better predict in vivo performance, biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are recommended. These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and can provide more physiologically relevant dissolution data. |
| What are common issues in the HPLC analysis of this compound from dissolution samples? | Common HPLC issues include peak tailing, ghost peaks, and retention time variability.[5][6] For this compound, specific challenges may arise from its non-polar nature. Using a suitable reversed-phase column (e.g., C18) with an appropriate mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) is crucial.[7] It is also important to ensure the complete dissolution of the oily drug in the mobile phase to avoid issues with peak shape and reproducibility. A systematic troubleshooting approach, as outlined in the troubleshooting guide below, should be followed. | |
| In Vivo & Bioavailability | How can a Caco-2 permeability assay be used to evaluate this compound formulations? | A Caco-2 permeability assay can predict the intestinal absorption of this compound.[8][9][10] By growing a monolayer of Caco-2 cells on a semi-permeable membrane, researchers can measure the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side. This helps in screening different formulations to identify those with the highest potential for good oral absorption. It is important to monitor the integrity of the cell monolayer throughout the experiment.[8][9][10] |
| What is the importance of developing an in vitro-in vivo correlation (IVIVC) for this compound? | An IVIVC is a predictive mathematical model that relates an in vitro property (like dissolution rate) to an in vivo response (like plasma concentration).[11][12][13][14][15] For this compound, a successful IVIVC would allow researchers to use in vitro dissolution data to predict the in vivo bioavailability of new formulations. This can significantly reduce the need for extensive animal and human studies during formulation optimization and for post-approval changes.[13][15] |
Troubleshooting Guides
In Vitro Dissolution Testing for this compound Formulations
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in dissolution results | - Incomplete wetting of the solid dosage form. - Floating of the dosage form. - Coning (formation of a mound of undissolved powder at the bottom of the vessel). - Air bubbles adhering to the dosage form. | - Use of a surfactant in the dissolution medium to improve wetting. - Use of sinkers to prevent floating.[16] - Optimize the paddle speed to ensure adequate agitation without causing excessive turbulence. - De-gas the dissolution medium properly before the experiment.[17] |
| Slower than expected drug release | - Cross-linking of gelatin capsules. - Inappropriate composition of the matrix in modified-release tablets. - Drug degradation in the dissolution medium. | - For gelatin capsules showing cross-linking, use a dissolution medium containing enzymes (e.g., pepsin in simulated gastric fluid).[4] - Re-evaluate the ratio of this compound adsorbate to the release-controlling polymer/wax in the tablet formulation. - Assess the stability of this compound in the chosen dissolution medium at 37°C. If degradation is observed, consider a different medium or add antioxidants.[17] |
| Inconsistent results between different laboratories | - Differences in equipment setup and calibration. - Variations in the preparation of the dissolution medium. - Discrepancies in the analytical method. | - Ensure all dissolution apparatus are calibrated according to USP standards. - Have a standardized and detailed protocol for the preparation of all media and reagents. - Validate the analytical method (e.g., HPLC) for robustness and ensure it is consistently applied across all labs.[18] |
Caco-2 Permeability Assay for this compound
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low cell monolayer integrity (low TEER values) | - Incomplete cell differentiation. - Cell toxicity caused by the this compound formulation or excipients. - Microbial contamination. | - Ensure Caco-2 cells are cultured for the appropriate duration (typically 21 days) to allow for full differentiation. - Evaluate the cytotoxicity of the formulation and its individual components on Caco-2 cells before the permeability assay. - Maintain sterile techniques throughout the cell culture and assay procedures. |
| High variability in permeability coefficients (Papp) | - Inconsistent cell seeding density. - Variations in the incubation time or temperature. - Poor aqueous solubility of the test compound. | - Standardize the cell seeding protocol to ensure a uniform monolayer. - Precisely control the incubation conditions. - For poorly soluble formulations, consider using a co-solvent system, but ensure it does not affect cell viability or monolayer integrity.[8][9][19] |
| Low recovery of the test compound | - Binding of this compound to the plate or filter membrane. - Metabolism of this compound by Caco-2 cells. | - Use low-binding plates and membranes. - Analyze samples from both the apical and basolateral compartments, as well as the cell lysate, to perform a mass balance calculation and determine the extent of metabolism. |
Quantitative Data Summary
Table 1: In Vitro Dissolution of a Modified-Release this compound Tablet
| Time (hours) | Percentage of this compound Released (%) |
| 1 | < 25 |
| 6 | 50 - 80 |
| 12 | > 80 |
| Data derived from a patent for a modified-release formulation containing a this compound adsorbate in a wax matrix.[2] |
Table 2: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) |
| Immediate-Release (Tessalon® Perles) | ~1063 ± 460 (for 100mg dose) | ~1-2 | Not specified |
| Extended-Release Tablet | ~28 - 34 | ~8 - 16 | ~121 - 245 |
| Pharmacokinetic data for the immediate-release formulation is from a study in healthy Chinese volunteers.[20] Data for the extended-release tablet is from a patent and represents a different study design and dosage. |
Experimental Protocols
Protocol 1: In Vitro Dissolution of Modified-Release this compound Tablets
1. Objective: To determine the in vitro release profile of this compound from a modified-release tablet formulation.
2. Materials and Apparatus:
-
USP Dissolution Apparatus 2 (Paddles)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
Modified-release this compound tablets
-
Dissolution Medium: 900 mL of 0.1 N HCl for the first hour, followed by the addition of a phosphate buffer to adjust the pH to 6.8 for the remainder of the study.
-
HPLC system for analysis.
3. Method:
-
Pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place 900 mL of 0.1 N HCl in each dissolution vessel.
-
Place one tablet in each vessel, ensuring no air bubbles are present on the tablet surface.
-
Immediately begin the test, operating the paddles at 50 rpm.
-
At 1 hour, withdraw a sample from each vessel.
-
Add the phosphate buffer to each vessel to adjust the pH to 6.8.
-
Continue the dissolution test, withdrawing samples at predetermined time points (e.g., 2, 4, 6, 8, and 12 hours).
-
Filter each sample through a 0.45 µm filter.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay for this compound Formulations
1. Objective: To assess the intestinal permeability of different this compound formulations.
2. Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound formulations to be tested
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
3. Method:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with transport buffer.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) side of the inserts.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical side.
-
Perform a Lucifer yellow leak test to confirm monolayer integrity was maintained throughout the experiment.
-
Analyze the concentration of this compound in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for each formulation.
Visualizations
Caption: this compound's dual mechanism of action on the cough reflex.
Caption: Workflow for optimizing oral dosage forms of this compound.
References
- 1. US20110091509A1 - this compound compositions and methods of use - Google Patents [patents.google.com]
- 2. US11241411B2 - this compound modified release solid tablets and capsules - Google Patents [patents.google.com]
- 3. Pharma Excipient Suppliers for Benzonatato | Taste Masking [pharmacompass.com]
- 4. uspnf.com [uspnf.com]
- 5. hplc.eu [hplc.eu]
- 6. realab.ua [realab.ua]
- 7. HPLC Method for Analysis of this compound on Primesep P Column | SIELC Technologies [sielc.com]
- 8. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Development of in vitro-in vivo correlation for pharmacokinetic simulation | Semantic Scholar [semanticscholar.org]
- 13. archives.ijper.org [archives.ijper.org]
- 14. researchgate.net [researchgate.net]
- 15. Development of in vitro - in vivo correlations for newly optimized Nimesulide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Abnormal Analysis Of Drug Dissolution Test Data - Senieer - What You Trust [senieer.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. agilent.com [agilent.com]
- 19. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 20. go.drugbank.com [go.drugbank.com]
Accounting for the rapid hydrolysis of Benzonatate in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on accounting for the rapid hydrolysis of Benzonatate in experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample showing lower than expected concentrations?
A1: this compound is an ester that undergoes rapid hydrolysis, particularly in aqueous solutions. This degradation can be both chemical (e.g., acid or base-catalyzed) and enzymatic. In biological samples containing plasma or serum, it is rapidly broken down by butyrylcholinesterase (BChE).[1][2][3][4] This inherent instability is a likely cause for lower than expected concentrations of the parent compound.
Q2: What are the primary degradation products of this compound?
A2: The main hydrolysis products of this compound are 4-(butylamino)benzoic acid (BABA) and polyethylene glycol monomethyl ethers.[1][2][3] The formation of BABA is often monitored in analytical studies as an indicator of this compound degradation.
Q3: How can I minimize this compound hydrolysis during my experiments?
A3: To minimize hydrolysis, it is recommended to prepare this compound stock solutions in a non-aqueous, aprotic solvent such as DMSO and store them at low temperatures (-20°C or -80°C). Aqueous working solutions should be prepared immediately before use. For experiments involving biological matrices with esterase activity, the inclusion of a butyrylcholinesterase inhibitor may be necessary. It is also crucial to control the pH of aqueous buffers, as this compound is highly unstable in both acidic and basic conditions.[5]
Q4: What is the in vivo half-life of this compound?
A4: The elimination half-life of this compound in humans is approximately 1 hour, reflecting its rapid in vivo hydrolysis.[1][2]
Q5: Are there analytical methods available to measure both this compound and its major metabolite?
A5: Yes, several stability-indicating HPLC and HPLC-MS/MS methods have been developed to simultaneously quantify this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA).[6] Monitoring both the parent drug and its metabolite can provide a more accurate understanding of its behavior in an experimental system.
Troubleshooting Guide
The rapid hydrolysis of this compound can lead to several common issues in experimental settings. The following table outlines potential problems, their likely causes related to hydrolysis, and recommended solutions.
| Problem | Potential Cause Related to Hydrolysis | Recommended Solution |
| Low or no detectable parent compound | Rapid hydrolysis of this compound in aqueous buffers or cell culture media. | Prepare working solutions immediately before use. Minimize incubation times where possible. Analyze samples for the metabolite 4-(butylamino)benzoic acid (BABA) in addition to the parent compound. |
| Inconsistent results between experimental repeats | Variable rates of hydrolysis due to slight differences in incubation time, temperature, or pH between experiments. | Strictly control and document all experimental parameters (incubation time, temperature, pH). Use fresh working solutions for each experiment. |
| Reduced or absent biological effect in cell-based assays | Degradation of this compound to its less active or inactive metabolites before it can exert its effect. | Reduce the pre-incubation time of this compound in the assay medium. Consider using a butyrylcholinesterase inhibitor if the cell culture medium contains serum with esterase activity. |
| Formation of unexpected peaks in analytical chromatograms | Degradation of this compound into various byproducts under the experimental or storage conditions. | Use a validated stability-indicating analytical method to separate and identify degradation products. Ensure proper storage of stock and working solutions. |
Quantitative Data on this compound Stability
| Condition | Observation | Reference |
| In Vivo (Human Plasma) | Half-life of approximately 1 hour. | [1][2] |
| Acidic (0.1 N HCl) | Complete degradation. | [5] |
| Basic (0.1 N NaOH) | Complete degradation. | [5] |
| Oxidative (30% H₂O₂) | Partial degradation. | [5] |
| Photolytic | Unstable. | [5] |
| Thermal | Unstable. | [5] |
Experimental Protocols
Protocol 1: General In Vitro Experiment with this compound
This protocol provides a framework for conducting in vitro experiments while accounting for the rapid hydrolysis of this compound.
-
Preparation of Stock Solution:
-
Dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a fresh aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate aqueous buffer or cell culture medium immediately before adding it to the experimental system.
-
Avoid prolonged storage of aqueous working solutions.
-
-
Experimental Procedure:
-
Minimize the pre-incubation time of this compound in the experimental medium before the addition of cells or other biological components.
-
If using a biological matrix known to contain esterases (e.g., serum-containing media), consider the addition of a broad-spectrum esterase inhibitor or a specific butyrylcholinesterase inhibitor.
-
Include appropriate controls:
-
A vehicle control (medium with the same final concentration of DMSO).
-
A positive control (a stable compound with a known effect).
-
A time-zero control (a sample taken immediately after the addition of this compound to determine the initial concentration).
-
-
Maintain consistent temperature and pH throughout the experiment.
-
-
Sample Analysis:
-
At the end of the incubation period, process the samples immediately for analysis to prevent further degradation.
-
If analysis cannot be performed immediately, flash-freeze the samples and store them at -80°C.
-
Use a validated stability-indicating analytical method (e.g., HPLC-MS/MS) to quantify the concentrations of both this compound and its primary metabolite, 4-(butylamino)benzoic acid (BABA).
-
Protocol 2: Analytical Method for Quantification of this compound and 4-(butylamino)benzoic acid (BABA)
This is a general outline based on published methods. Specific parameters may need to be optimized for your instrumentation and experimental samples.
-
Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation:
-
For plasma or serum samples, perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific parent-to-daughter ion transitions for this compound, BABA, and the internal standard using Multiple Reaction Monitoring (MRM).
-
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Mitigating the risk of overdose and toxicity in high-dose Benzonatate experiments
This center provides essential guidance for researchers, scientists, and drug development professionals working with high-dose benzonatate. The following troubleshooting guides and frequently asked questions (FAQs) address critical safety and procedural issues to mitigate the risks of overdose and toxicity during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how does it relate to its toxicity?
A1: this compound is a non-narcotic antitussive that acts peripherally as a local anesthetic.[1][2] It desensitizes the stretch receptors in the respiratory passages, lungs, and pleura, which are involved in the cough reflex.[1][3] The drug also centrally inhibits the transmission of the cough reflex in the medulla.[1][4] Its chemical structure is similar to local anesthetics like procaine and tetracaine.[1][2] The primary mechanism for both its therapeutic effect and toxicity is the potent blockade of voltage-gated sodium channels.[2][5][6][7] In high doses, this sodium channel blockade can lead to severe neurologic and cardiovascular toxicity.[5][8]
Q2: What are the critical pharmacokinetic parameters to consider when designing high-dose experiments?
A2: When designing experiments, it is crucial to consider this compound's rapid onset and short duration of action. Symptoms of toxicity can appear within 15 to 20 minutes of administration.[1][2][9] The drug's effects last for approximately 3 to 8 hours.[1][2] The elimination half-life is short, reported to be around 1 hour.[2][4] this compound is rapidly hydrolyzed by plasma butyrylcholinesterase (BChE) into its metabolites.[1][2][7]
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Source(s) |
| Onset of Action | 15 - 20 minutes | [1][2][10] |
| Duration of Action | 3 - 8 hours | [1][2][4] |
| Elimination Half-Life | ~1 hour | [2][4] |
| Metabolism | Hydrolysis by plasma butyrylcholinesterase (BChE) | [1][2][7] |
Q3: What are the known toxic and lethal doses of this compound from preclinical and clinical data?
A3: The toxic dose range for this compound is ill-defined and varies significantly between individuals and age groups.[5] Ingestion of just one or two capsules has been reported to cause toxicity and death in children under 10.[8][11][12] The lowest published toxic dose (TDLo) from oral administration in humans is 51 mg/kg.[1] Case reports show a wide range of outcomes; for instance, an adult survived a 3,600 mg ingestion, while a child died after ingesting 400 mg.[5] An intentional overdose of 6,000 mg (30 capsules of 200 mg) in an adult resulted in seizures and cardiac arrest.[13] Due to this variability, extreme caution is warranted in any high-dose study.
Table 2: Reported Toxic Doses and Outcomes
| Population | Dose Ingested | Outcome | Source(s) |
| Children (<2 years) | 1-2 capsules | Overdose, potential fatality | [11][12] |
| Child | 400 mg | Fatal | [5] |
| Adult | 3,600 mg | Survived | [5] |
| Adult (Female, 37) | < 6,000 mg (<30 x 200mg capsules) | Cardiac arrest, ultimately fatal | [9][14] |
| Adult (Female, 41) | 6,000 mg (30 x 200mg capsules) | Seizure, PEA arrest, survived | [13] |
| Human (General) | 51 mg/kg | Lowest Published Toxic Dose (TDLo) | [1] |
Q4: What are the early and severe signs of this compound toxicity to monitor for during an experiment?
A4: Due to its rapid absorption, signs of toxicity manifest quickly, often within 15-20 minutes of ingestion.[8][12] Early signs are primarily neurological and include restlessness, tremors, and agitation.[1][2] These can rapidly progress to severe symptoms such as seizures, coma, and profound CNS depression.[1][8] Cardiovascular signs include hypotension, tachycardia, ventricular dysrhythmias, and ultimately cardiac arrest.[5][8] If capsules are broken or chewed, rapid oropharyngeal anesthesia can occur, leading to choking and compromised airway function.[1][2]
Table 3: Symptoms of this compound Toxicity
| Symptom Category | Signs and Symptoms | Onset Time | Source(s) |
| Early Neurological | Restlessness, tremors, agitation, encephalopathy | 15-20 minutes | [1][2][5] |
| Severe Neurological | Seizures, convulsions, coma, profound CNS depression | Within 1 hour | [1][8][14] |
| Cardiovascular | Tachycardia, hypotension, ventricular dysrhythmias, conduction disturbances, cardiac arrest | Within 1 hour | [4][5][8] |
| Oropharyngeal (if capsule is broken) | Numbness of mouth/throat, choking, laryngospasm, bronchospasm | Rapid | [2][5] |
| Metabolic | Severe metabolic acidosis | Variable | [8][13] |
Troubleshooting Guides
Q1: An experimental subject (animal model) is exhibiting sudden seizures and cardiac arrhythmia after this compound administration. What is the immediate course of action?
A1: This indicates severe, life-threatening toxicity. The immediate priority is life support.
-
Stop Administration: Immediately cease any ongoing administration of this compound.
-
Airway Management: Ensure a patent airway. If the subject is not breathing, initiate assisted ventilation immediately.[14]
-
Control Seizures: Administer a first-line benzodiazepine (e.g., diazepam, lorazepam) as per your approved institutional animal care and use committee (IACUC) protocol to control seizure activity.[5]
-
Cardiovascular Support: Continuously monitor ECG. For QRS prolongation (>100 msec), administration of sodium bicarbonate (1-2 mEq/kg) should be considered to counteract sodium channel blockade.[5][13] If hypotension occurs, administer intravenous fluids first, followed by vasopressors if needed.[5]
-
Consider Lipid Emulsion Therapy: For cardiovascular collapse, intravenous lipid emulsion (ILE) therapy is a critical intervention.[8] Though optimal dosing is not established, a suggested regimen is a 1.5 mL/kg bolus of 20% lipid emulsion over one minute, followed by a continuous infusion of 0.25-0.50 mL/kg/min.[5][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How this compound Works to Relieve Cough: Mechanism, Effectiveness, and Tips [dirxhealth.com]
- 4. m.youtube.com [m.youtube.com]
- 5. emdocs.net [emdocs.net]
- 6. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Overdose Presenting as Cardiac Arrest with Rapidly Narrowing QRS Interval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Toxicity in a Teenager Resulting in Coma, Seizures, and Severe Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medcentral.com [medcentral.com]
- 11. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. fda.gov [fda.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Cardiac Arrest Due to this compound Overdose - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Benzonatate and Codeine in the Suppression of the Cough Reflex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two commonly prescribed antitussive agents, Benzonatate and codeine, in the suppression of the cough reflex. This analysis is based on available experimental data, with a focus on their mechanisms of action, and comparative clinical efficacy.
Introduction
This compound is a non-narcotic antitussive agent, while codeine is an opioid analgesic with antitussive properties.[1][2] Both are utilized for the symptomatic relief of cough, but they differ significantly in their mechanisms of action, pharmacological profiles, and potential for adverse effects.[1] this compound acts peripherally as a local anesthetic, while codeine exerts its effects centrally on the cough center in the brainstem.[1]
Mechanisms of Action
This compound: Peripheral Anesthetic Action
This compound is structurally related to local anesthetics like procaine and tetracaine.[3] Its primary mechanism of action involves the anesthetization of stretch receptors in the respiratory passages, lungs, and pleura.[3] These receptors are critical components of the afferent limb of the cough reflex.
-
Inhibition of Voltage-Gated Sodium Channels: this compound inhibits voltage-gated sodium channels (Nav) in the peripheral nerve fibers of the airways.[3] This action blocks the initiation and propagation of action potentials along the vagal afferent nerves that transmit cough-inducing stimuli from the airways to the cough center in the medulla.
The signaling pathway for this compound's peripheral action is illustrated below:
References
A Head-to-Head Comparison of Benzonatate and Dextromethorphan's Mechanism of Action
Guide for Researchers, Scientists, and Drug Development Professionals
Published: November 6, 2025
This guide provides a detailed, objective comparison of the mechanisms of action of two commonly used antitussive agents: Benzonatate and Dextromethorphan. By presenting supporting experimental data, detailed methodologies, and visual pathway diagrams, this document aims to serve as a comprehensive resource for professionals in pharmaceutical research and development.
Introduction: Two Distinct Approaches to Cough Suppression
Cough is a critical protective reflex, yet in many clinical scenarios, its suppression is necessary to improve patient quality of life and prevent complications. This compound and Dextromethorphan represent two fundamentally different pharmacological strategies for achieving this outcome.
This compound , a non-narcotic agent approved by the FDA in 1958, exerts its effect primarily in the periphery.[1] It is structurally related to local anesthetics like procaine and tetracaine.[2] Its action is focused on the afferent limb of the cough reflex arc, specifically the sensory nerves within the respiratory tract.
Dextromethorphan , also FDA-approved in 1958, is a centrally acting non-opioid antitussive.[3] It is a synthetic analog of codeine but lacks significant activity at opioid receptors at therapeutic doses.[3][4] Its mechanism is centered within the central nervous system (CNS), where it modulates the processing of cough signals in the brainstem.[5][6]
Comparative Mechanism of Action: Peripheral vs. Central Inhibition
The primary distinction between this compound and Dextromethorphan lies in their site of action. This compound acts peripherally to numb the sensory nerves that detect irritation, while Dextromethorphan acts centrally to raise the threshold for the cough reflex in the brain.[5][7]
| Feature | This compound | Dextromethorphan |
| Site of Action | Peripheral: Vagal afferent sensory nerve fibers (stretch receptors) in the lungs, pleura, and respiratory passages.[1][8] | Central: Medulla oblongata (cough center) in the brainstem.[5][8] |
| Primary Molecular Target(s) | Voltage-gated sodium channels (notably Nav1.7).[8][9] | 1. NMDA-type glutamate receptor (uncompetitive antagonist).[3][8] 2. Sigma-1 receptor (agonist).[3][10] |
| Molecular Action | Blocks sodium ion influx, preventing action potential propagation and desensitizing sensory receptors to mechanical stimuli.[9][11] | 1. Inhibits excitatory glutamatergic neurotransmission in the cough center.[8] 2. Modulates neuronal signaling through sigma-1 receptor activation.[10] |
| Effect on Cough Reflex | Reduces the sensitivity of the afferent nerve pathway, decreasing the signals sent to the brainstem.[1][12] | Elevates the threshold for cough induction within the central nervous system.[4] |
| CNS Penetration | Minimal penetration at therapeutic doses.[5] | Readily crosses the blood-brain barrier.[4] |
Quantitative Analysis of Molecular Interactions
The efficacy of each drug is rooted in its affinity for its specific molecular targets. Quantitative data from in vitro studies provide insight into the potency of these interactions.
| Drug | Target | Assay Type | Parameter | Value (nM) | Source |
| This compound | Voltage-gated Na+ Channels (e.g., Nav1.7) | Whole-Cell Voltage Clamp | Lowest effective concentration for detectable inhibition | ~300 nM | [9][11] |
| Dextromethorphan | Sigma-1 Receptor (S1R) | Radioligand Binding Assay | Binding Affinity (Ki) | 142 - 652 nM | [3] |
| Dextromethorphan | NMDA Receptor | Radioligand Binding Assay | Binding Affinity (Ki) | 500 - 2000 nM | [3] |
| Dextromethorphan | Serotonin Transporter (SERT) | Radioligand Binding Assay | Binding Affinity (Ki) | 23 - 40 nM | [10] |
| Dextromethorphan | Norepinephrine Transporter (NET) | Radioligand Binding Assay | Binding Affinity (Ki) | 240 nM | [10] |
Note: Lower Ki and effective concentration values indicate higher potency.
Visualization of Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by this compound and Dextromethorphan.
Caption: this compound peripherally blocks sodium channels on vagal sensory neurons.
Caption: Dextromethorphan centrally antagonizes NMDA receptors and activates Sigma-1 receptors.
Key Experimental Protocols
The mechanisms described are elucidated through specific experimental procedures. Below are detailed methodologies for key assays.
Experiment 1: Determining Sodium Channel Blockade by this compound
Objective: To quantify the inhibitory effect of this compound on voltage-gated sodium channels.
Methodology: Whole-Cell Patch-Clamp Electrophysiology [9][13]
-
Cell Culture: Murine cell lines, such as catecholamine A differentiated (CAD) cells, which endogenously express a high density of Nav1.7 channels, are cultured under standard conditions.
-
Preparation: Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution (e.g., artificial cerebrospinal fluid).
-
Patch Pipette: A glass micropipette with a tip resistance of 4–6 MΩ is filled with an intracellular solution and mounted on a micromanipulator.
-
Seal Formation: The micropipette is lowered onto a target cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical and molecular access to the cell's interior.
-
Voltage Clamp: The amplifier is set to voltage-clamp mode. The cell's membrane potential is held at a negative potential (e.g., -90 mV) where most sodium channels are in a closed, resting state.
-
Data Acquisition: Depolarizing voltage steps are applied to elicit inward sodium currents, which are recorded before, during, and after the application of varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the extracellular perfusate.
-
Analysis: The amplitude of the sodium current is measured at each concentration. A dose-response curve is generated to calculate parameters such as the IC₅₀ (the concentration at which 50% of the current is inhibited). Both tonic block (at resting potential) and use-dependent block (during repetitive stimulation) are assessed.
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Experiment 2: Determining Receptor Binding Affinity of Dextromethorphan
Objective: To measure the binding affinity (Ki) of Dextromethorphan for NMDA and Sigma-1 receptors.
Methodology: Radioligand Competition Binding Assay [14][15]
-
Membrane Preparation: Tissue rich in the target receptor (e.g., rat brain cortex for NMDA receptors, guinea pig liver for Sigma-1 receptors) is homogenized and centrifuged to isolate cell membrane fractions.[16] Protein concentration is quantified.
-
Assay Setup: The assay is performed in 96-well plates. Each well contains the prepared membrane homogenate, a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA receptor; --INVALID-LINK---pentazocine for the Sigma-1 receptor), and varying concentrations of unlabeled Dextromethorphan (the "competitor").
-
Incubation: The plates are incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.
-
Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Dextromethorphan. A sigmoidal competition curve is fitted to the data to determine the IC₅₀ value (the concentration of Dextromethorphan that displaces 50% of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Experiment 3: Comparative In Vivo Efficacy Assessment
Objective: To compare the antitussive performance of this compound and Dextromethorphan in a preclinical model.
Methodology: Citric Acid-Induced Cough Model in Guinea Pigs [6][17]
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to laboratory conditions for 5-7 days.
-
Drug Administration: Animals are randomly assigned to treatment groups: Vehicle Control (e.g., saline), this compound (various doses, p.o.), or Dextromethorphan (various doses, p.o.). The drug or vehicle is administered 30-60 minutes prior to the cough challenge.
-
Cough Induction: Each conscious, unrestrained animal is placed individually into a whole-body plethysmography chamber. A nebulized solution of a tussive agent (e.g., 0.4 M citric acid) is delivered into the chamber for a fixed period (e.g., 10-14 minutes).[6][17]
-
Data Collection: The number of coughs is counted during the exposure period by trained observers and/or recorded via sensitive microphones and pressure transducers for subsequent acoustic analysis.
-
Analysis: The primary endpoint is the total number of coughs. The percentage of cough suppression for each drug-treated group is calculated relative to the vehicle control group. Dose-response curves are generated to determine the ED₅₀ (the dose required to produce a 50% reduction in cough frequency) for each compound, allowing for a direct comparison of in vivo potency.
Conclusion
This compound and Dextromethorphan are effective antitussives that operate through distinct and complementary mechanisms of action.
-
This compound offers a targeted, peripheral mechanism by blocking voltage-gated sodium channels in airway sensory nerves. This makes it a suitable option when CNS effects are to be avoided.[5]
-
Dextromethorphan provides central cough suppression through its dual action as an NMDA receptor antagonist and sigma-1 receptor agonist. Its efficacy is particularly noted in conditions like chronic bronchitis.[8]
The choice between these agents in a clinical or developmental context can be guided by this mechanistic understanding. For drug development professionals, the distinct targets of these two molecules—peripheral ion channels versus central neurotransmitter receptors—represent separate and viable pathways for the discovery of novel antitussive therapies. The experimental protocols outlined herein provide a robust framework for the preclinical evaluation of such new chemical entities.
References
- 1. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 2. The effect of pH on citric acid cough challenge: A randomised control trial in chronic cough and healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cough challenge in the assessment of cough reflex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new screening method for evaluating antitussives in conscious guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
- 7. This compound vs. Dextromethorphan for Cough: Important Differences and Potential Risks. [goodrx.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of Sigma-1 Receptors in the Antidepressant-like Effects of Dextromethorphan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Validating the Antitussive Efficacy of Benzonatate: A Comparative Guide for Non-Rodent Models
For researchers and drug development professionals, selecting the appropriate animal model and therapeutic agent is critical in the preclinical evaluation of antitussive drugs. This guide provides a comparative analysis of benzonatate, a peripherally acting cough suppressant, against centrally acting alternatives in common non-rodent animal models. The objective is to present available data on efficacy, outline detailed experimental protocols, and visualize key pathways and workflows to support further research in respiratory pharmacology.
Comparative Efficacy of Antitussive Agents
This compound is used off-label in veterinary medicine, particularly for dogs, to manage coughing associated with conditions like tracheal collapse.[1][2] However, robust clinical data validating its efficacy in these species is limited.[3] The following table summarizes the available information on this compound and commonly used alternatives in dogs and cats, the primary non-rodent models for which clinical information is available. It is important to note that much of the information on hydrocodone's use is anecdotal.[4]
| Drug | Class | Mechanism of Action | Animal Model | Dosage | Efficacy & Notes |
| This compound | Non-narcotic, Peripherally Acting | Anesthetizes stretch receptors in the airways, lungs, and pleura, reducing the cough reflex.[3][5] | Dog | 100 mg PO q8h-q12h | Shows promise for symptomatic relief.[3] Caution is advised in dogs under 4.5 kg. Contraindicated for use in cats. [3] |
| Codeine | Opioid, Centrally Acting | Suppresses the cough center in the brain.[6] | Dog | 1-2 mg/kg PO q6h-q12h[7][8] | Antitussive potency is approximately equal to morphine.[7][8] Less potent than hydrocodone.[4] Poorly absorbed in dogs.[6] |
| Hydrocodone | Opioid, Centrally Acting | Acts on cough receptors in the brain.[9][10] | Dog | 0.25 mg/kg PO q6h-q12h[7] | More potent than codeine.[4] Often combined with homatropine to prevent human abuse.[4][9] Use is largely anecdotal.[4] |
| Butorphanol | Opioid Agonist-Antagonist, Centrally Acting | Acts on µ and κ opioid receptors to produce analgesic and antitussive effects.[3] | Dog | 0.55-1.1 mg/kg PO q6h-q12h; 0.055-0.11 mg/kg SC q6h-q12h[7] | Reportedly a more potent antitussive than morphine and codeine in dogs.[3][4] Poor oral bioavailability necessitates a higher oral dose.[4][7] |
| Dextromethorphan | Non-narcotic, Centrally Acting | Acts on the cough center; not considered a traditional opiate.[4][11] | Dog, Cat | Varies | Efficacy in dogs is questionable due to short half-life and poor oral bioavailability.[4] Other suppressants are typically more effective.[11] |
Mechanism of Action: this compound Signaling Pathway
This compound functions as a peripherally acting antitussive. Its primary mechanism involves the inhibition of voltage-gated sodium channels on the afferent nerve fibers of pulmonary stretch receptors.[5][12][13] This local anesthetic action desensitizes the receptors located in the bronchi, alveoli, and pleura, thereby dampening the signals sent to the central nervous system and suppressing the cough reflex at its origin.[5]
Proposed mechanism of action for this compound.
Experimental Protocols
Validating the efficacy of antitussive agents requires standardized and reproducible experimental models. The guinea pig is a widely used non-rodent model for this purpose, with cough commonly induced by exposure to tussive agents like citric acid or capsaicin.[14][15]
Objective: To quantify the antitussive effect of a test compound (e.g., this compound) compared to a vehicle control and a positive control (e.g., Codeine) in a conscious guinea pig model.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Whole-body plethysmography chamber
-
Aerosol generator (nebulizer)
-
0.4 M Citric Acid solution
-
Test compound (this compound), positive control (Codeine), and vehicle solutions
-
Oral gavage needles
Procedure:
-
Acclimatization: Animals are acclimatized to the plethysmography chambers for 10-15 minutes for several days prior to the experiment to minimize stress-induced artifacts.
-
Baseline Cough Response: A baseline cough response is established by placing each animal in the chamber and exposing them to an aerosolized solution of 0.4 M citric acid for a fixed period (e.g., 5 minutes). The number of coughs is recorded using a combination of sound detection and visual confirmation of the characteristic thoracoabdominal movement.
-
Drug Administration: Animals are randomly assigned to treatment groups (Vehicle, this compound at various doses, Codeine). The assigned treatment is administered via oral gavage. A pretreatment period (e.g., 30-60 minutes) is allowed for drug absorption.
-
Tussive Challenge: Following the pretreatment period, the animals are placed back into the plethysmography chamber and re-challenged with the citric acid aerosol under the same conditions as the baseline measurement.
-
Data Collection: The primary endpoints measured are the frequency of coughs during the challenge period and the latency to the first cough.
-
Analysis: The percentage inhibition of the cough response for each treatment group is calculated relative to the vehicle control group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed antitussive effects.
Experimental Workflow for Antitussive Validation
The process of evaluating a potential antitussive agent follows a structured workflow from initial screening to comparative analysis. This ensures that efficacy is measured systematically and results are comparable across different compounds.
Workflow for preclinical antitussive drug evaluation.
References
- 1. This compound | VCA Animal Hospitals [vcahospitals.com]
- 2. heartlandvetsupply.com [heartlandvetsupply.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Antitussive Drugs in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Codeine for Dogs | Dog, Pet Medication: PetMD | PetMD [petmd.com]
- 7. Antitussive Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. dvm360.com [dvm360.com]
- 9. Hydrocodone - | CVCA Cardiac Care for Pets [cvcaresidenttestprep.com]
- 10. cvcavets.com [cvcavets.com]
- 11. Dextromethorphan | VCA Animal Hospitals [vcahospitals.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs [mdpi.com]
Benzonatate's Sodium Channel Blockade: A Comparative Analysis with Local Anesthetics
A comprehensive guide for researchers and drug development professionals on the sodium channel blocking properties of Benzonatate in relation to established local anesthetics.
This compound, an antitussive agent approved by the FDA in 1958, shares a structural resemblance to local anesthetics of the para-amino-benzoic acid class, such as procaine and tetracaine.[1][2][3] This structural similarity has prompted investigations into its mechanism of action, revealing that this compound exerts its effects, at least in part, by blocking voltage-gated sodium channels, a mechanism it shares with local anesthetics.[1][2][4] This guide provides a detailed comparison of the sodium channel blocking activity of this compound with that of various local anesthetics, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Target
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons.[5][6] Local anesthetics function by blocking these channels, thereby preventing the transmission of pain signals.[5][7] Research has demonstrated that this compound also functions as a potent voltage-gated sodium channel inhibitor.[1][2][3] Its antitussive effect is thought to stem from the anesthesia of vagal sensory nerve fibers that mediate the cough reflex, which highly express the Nav1.7 subtype of voltage-gated sodium channels.[1][4]
Like local anesthetics, this compound exhibits a state-dependent blockade of sodium channels, meaning its potency is influenced by the conformational state of the channel (resting, open, or inactivated).[1][4] It induces both tonic and phasic inhibition, with a greater effect on channel inactivation than on activation.[1][4] This indicates a preference for binding to the inactivated state of the sodium channel, a characteristic shared with many clinically used local anesthetics.[1][4][8]
Comparative Potency of Sodium Channel Blockade
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different channel blockers. The following table summarizes the IC50 values for this compound and a selection of local anesthetics on voltage-gated sodium channels. It is important to note that IC50 values can vary depending on the specific sodium channel subtype, the experimental conditions, and the state of the channel being assayed (resting vs. inactivated).
| Compound | Drug Class | Target/Cell Line | IC50 (Tonic Block) | IC50 (Inactivated State) | Reference |
| This compound | Antitussive / Local Anesthetic | Murine CAD cells (Nav1.7) | Detectable at 0.3 µM | Significantly more potent at depolarized potentials | [1][4] |
| Lidocaine | Amide Local Anesthetic | Peripheral Nerve | 204 µM | ~20 µM (Open Channel) | [7][9] |
| Tetracaine | Ester Local Anesthetic | Peripheral Nerve | 0.7 µM | - | [9] |
| Procaine | Ester Local Anesthetic | Peripheral Nerve | 60 µM | - | [9] |
| Bupivacaine | Amide Local Anesthetic | Peripheral Nerve | 27 µM | - | [9] |
| Etidocaine | Amide Local Anesthetic | Peripheral Nerve | 18 µM | - | [9] |
| Mepivacaine | Amide Local Anesthetic | Peripheral Nerve | 149 µM | - | [9] |
Note: Direct comparative IC50 values for this compound under identical conditions as all listed local anesthetics are not available in a single study. The data is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.
Studies have shown that this compound's inhibitory effects are detectable at concentrations as low as 0.3 µM, which is a concentration reported in humans.[1][4] While direct comparisons are complex, this suggests a high potency, comparable to some ester-type local anesthetics like tetracaine. In vivo studies in rats demonstrated that this compound produces a concentration-dependent sensory and motor nerve blockade, confirming its local anesthetic properties.[10][11][12] However, this study also noted that higher concentrations of this compound were required to achieve the same duration of block as bupivacaine, suggesting it may be less potent in that specific in vivo model.[10]
Experimental Protocols
The primary method for characterizing the sodium channel blocking activity of compounds is the whole-cell voltage-clamp technique. This electrophysiological method allows for the measurement of ionic currents across the cell membrane while controlling the membrane potential.
Whole-Cell Voltage-Clamp Protocol for Assessing Sodium Channel Blockade:
-
Cell Preparation: Murine cell lines, such as catecholamine A differentiated (CAD) cells (primarily expressing Nav1.7) or N1E-115 cells (primarily expressing Nav1.3), are cultured and prepared for electrophysiological recording.[1][4]
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A giga-seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane current.[6]
-
Voltage Protocols:
-
Tonic Block: To assess the block of resting channels, cells are held at a negative potential (e.g., -120 mV) where most channels are in the closed state. Test pulses to a depolarized potential (e.g., -10 mV) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents. The peak current amplitude is measured before and after the application of the test compound.
-
Phasic (Use-Dependent) Block: To evaluate the block of channels in the open and inactivated states, a train of depolarizing pulses is applied at a higher frequency (e.g., 10 Hz). The progressive decrease in current amplitude during the pulse train indicates use-dependent block.
-
Inactivated-State Block: To specifically determine the affinity for the inactivated state, a long depolarizing prepulse is used to inactivate the channels before a test pulse is applied. The IC50 is then determined at various holding potentials.[8]
-
-
Data Analysis: The peak sodium current in the presence of the drug is normalized to the control current and plotted against the drug concentration. The data are then fitted with a Hill equation to determine the IC50 value.[13]
Structural and Functional Considerations
This compound is a mixture of polyethoxy esters of 4-(butylamino) benzoic acid.[1][4] Research has indicated that the different polyethoxy components can have varying degrees of hydrophobicity and potency, with the 9-ethoxy component showing the most potent inhibition of sodium currents.[1][4] It is important to note that this compound is not specific to a single sodium channel subtype, as it affects currents in both CAD (Nav1.7) and N1E-115 (Nav1.3) cells similarly.[1][4]
While this compound demonstrates effective local anesthetic properties, in vivo studies have raised concerns about myotoxicity, even at subtherapeutic concentrations.[10][11][12] This is a critical consideration for any potential development of this compound as a therapeutic local anesthetic.
Conclusion
The available experimental evidence strongly supports the classification of this compound as a potent voltage-gated sodium channel blocker with local anesthetic properties. Its mechanism of action, including state-dependent binding, is comparable to that of established local anesthetics. While its in vitro potency appears high, further research is needed to fully characterize its profile across all sodium channel subtypes and to address the concerns regarding its in vivo toxicity before its potential clinical application as a local anesthetic can be fully realized. This guide provides a foundational comparison for researchers and developers interested in the further exploration of this compound and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound as a local anesthetic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound as a local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Cross-Study Analysis of Benzonatate's Safety and Tolerability Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of the safety and tolerability profile of Benzonatate, a non-narcotic antitussive agent. It compares its performance with other common antitussives and presents supporting data from a variety of sources, including clinical studies, systematic reviews, and post-marketing surveillance databases. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of respiratory therapeutics.
Executive Summary
This compound, approved for symptomatic relief of cough, functions as a peripherally acting antitussive by anesthetizing stretch receptors in the respiratory passages. While generally considered to have a favorable safety profile when used as directed, concerns exist regarding its potential for severe adverse events, particularly in cases of overdose and in pediatric populations. This guide synthesizes available data to provide a nuanced understanding of this compound's safety and tolerability in comparison to other commonly used cough suppressants. A systematic review of literature from 1956 to 2022 revealed that the existing evidence on this compound's safety and efficacy has substantial limitations, with many studies being small, having a high risk of bias, and primarily focusing on toxicity from overdose rather than controlled clinical trial data.[1][2]
Comparative Safety and Tolerability Analysis
The following tables summarize the adverse event profiles of this compound and its common alternatives, dextromethorphan and codeine, based on available data. It is important to note that direct, head-to-head clinical trial data is limited, and much of the comparative information is derived from drug information databases and systematic reviews.
Table 1: Common Adverse Events of Antitussive Agents
| Adverse Event | This compound | Dextromethorphan | Codeine |
| Drowsiness/Sedation | Yes | Yes | Yes |
| Dizziness | Yes | Yes | Yes |
| Headache | Yes | No | Yes |
| Nausea/Vomiting | Yes | Yes | Yes |
| Constipation | Yes[3] | No | Yes[3] |
| Stomach Upset | Yes | Yes[4] | No |
Table 2: Serious Adverse Events and Safety Concerns
| Adverse Event/Concern | This compound | Dextromethorphan | Codeine |
| Overdose Toxicity | High risk, especially in children; can lead to seizures, cardiac arrest, and death.[5] | Can lead to serotonin syndrome when combined with other serotonergic medications. | High risk of respiratory depression, dependence, and addiction. |
| Allergic Reactions | Severe hypersensitivity reactions (bronchospasm, laryngospasm) if capsule is chewed or crushed. | Possible, but less common. | Possible, including itching. |
| Pediatric Use | Not recommended for children under 10 years of age due to risk of fatal overdose.[6] | Generally considered safer than codeine, but efficacy is debated. | Use is discouraged in children due to the risk of respiratory depression.[6] |
| Drug Interactions | Moderate interactions with a limited number of drugs. | Interacts with MAOIs and other serotonergic drugs.[4] | Significant interactions with CNS depressants, including alcohol. |
Experimental Protocols and Methodologies
A significant challenge in assessing the comparative safety of this compound is the scarcity of robust, modern clinical trials with detailed, publicly available protocols. Much of the safety data is derived from post-marketing surveillance and retrospective analyses of poison control center data.
Post-Marketing Surveillance of this compound
The safety profile of this compound is primarily monitored through post-marketing surveillance systems like the FDA Adverse Event Reporting System (FAERS).[7]
Methodology:
-
Data Collection: Spontaneous reports of adverse events are submitted by healthcare professionals, consumers, and manufacturers to the FAERS database.[7][8] These reports include information on the patient, the suspected drug, the adverse event, and the outcome.
-
Data Analysis: The FDA and other regulatory bodies continuously monitor the database for signals of new or more frequent adverse events.[7][9] This involves a multidisciplinary team of safety evaluators and epidemiologists.[7]
-
Signal Investigation: If a safety signal is detected, further investigation is conducted. This may involve reviewing case reports, conducting observational studies, or requesting additional data from the manufacturer.
-
Regulatory Action: Based on the investigation, regulatory actions may be taken, such as updating the drug's label with new warnings, issuing safety communications to the public and healthcare providers, or, in rare cases, withdrawing the drug from the market.[9]
A retrospective analysis of data from multiple sources, including the National Poison Data System and FAERS, was conducted to evaluate trends in pediatric this compound exposure and related adverse events.[10] This study analyzed cases of unintentional and intentional exposures in children under 17 years old.[10]
Ideal Clinical Trial Design for Antitussive Agents
Key Components of a Robust Antitussive Clinical Trial:
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for assessing both efficacy and safety.[11][12]
-
Patient Population: Clearly defined inclusion and exclusion criteria are crucial. For antitussive trials, patients with chronic cough or sub-acute cough following an upper respiratory tract infection are often ideal candidates.[11][12]
-
Outcome Measures:
-
Primary Outcome: Objective measures, such as 24-hour ambulatory cough monitoring, are preferred to quantify cough frequency.[11][12]
-
Secondary Outcomes: Subjective measures, including patient-reported outcomes like cough severity scores and quality of life questionnaires, are also important.[11][12]
-
-
Safety Assessment:
-
Systematic collection of all adverse events (AEs) through patient diaries, direct questioning at study visits, and clinical assessments.
-
Categorization of AEs by severity (mild, moderate, severe) and relationship to the study drug.
-
Monitoring of vital signs, electrocardiograms (ECGs), and laboratory parameters at baseline and throughout the study.
-
A registered clinical trial (NCT03722914) for this compound soft capsules for adult cough provides some insight into a modern study design. It is a randomized, double-blind, placebo-controlled study with inclusion criteria specifying age (18-75 years), duration of cough, and severity.[13] Exclusion criteria include cough due to specific underlying diseases and allergies to the drug's components.[13]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Post-Marketing Drug Safety Surveillance Workflow.
Caption: Comparative Adverse Event Profiles of Common Antitussives.
Conclusion
The available evidence suggests that while this compound is a useful non-narcotic option for the symptomatic relief of cough, its safety profile is not without significant concerns. The risk of severe toxicity and death, particularly from accidental ingestion in children, necessitates careful prescribing and patient counseling.[10] Compared to dextromethorphan, this compound carries a higher risk of severe overdose toxicity but lacks the concern for serotonin syndrome. In contrast to codeine, this compound does not carry the risks of opioid-related respiratory depression and addiction.[3]
The significant gaps in high-quality, comparative clinical trial data underscore the need for further research to more definitively establish the relative safety and tolerability of this compound. Future studies should adhere to modern standards for clinical trial design, including objective outcome measures and comprehensive safety reporting, to provide a clearer picture of this compound's place in the therapeutic armamentarium for cough.
References
- 1. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Safety and Effectiveness: A Systematic Review of the Literature [ouci.dntb.gov.ua]
- 3. This compound vs. Codeine for Cough and Pain: Important Differences and Potential Risks. [goodrx.com]
- 4. This compound vs. Dextromethorphan for Cough: Important Differences and Potential Risks. [goodrx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Postmarketing Surveillance Programs | FDA [fda.gov]
- 8. Post marketing surveillance of suspected adverse drug reactions through spontaneous reporting: current status, challenges and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. This compound Exposure Trends and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Benzonatate for Acute Cough: A Meta-Analysis of Clinical Trials Reveals a Paucity of High-Quality Evidence
A comprehensive meta-analysis of clinical trials investigating the efficacy of benzonatate for the symptomatic relief of acute cough is notably absent from the medical literature. A recent systematic review highlights a significant lack of robust, high-quality clinical trial data to definitively support its widespread use. This guide provides a comparative overview of this compound and its alternatives for acute cough, based on the limited available evidence, and outlines the methodologies of the key studies in this field.
A 2023 systematic review by Costantino et al. serves as the most thorough recent analysis of this compound's role in treating acute cough. This review encompassed 37 articles, including cohort studies, experimental studies, and case series. However, the authors concluded that the existing evidence is of low quality, with many studies suffering from small sample sizes and a high risk of bias, precluding a formal meta-analysis.[1]
Comparative Efficacy and Safety
Direct comparative efficacy data from large, randomized controlled trials (RCTs) are scarce. The available information is largely derived from smaller studies, systematic reviews summarizing limited data, and pharmacological profiles.
| Feature | This compound | Dextromethorphan | Codeine |
| Mechanism of Action | Peripherally acting anesthetic; numbs stretch receptors in the lungs.[2] | Centrally acting; suppresses the cough reflex in the brainstem. | Centrally acting opioid agonist; suppresses the cough reflex. |
| Efficacy for Acute Cough | Evidence is limited and of low quality; some studies suggest potential benefit, while others show no significant effect over placebo.[1] | Modest benefit demonstrated in some older trials, but a 1996 placebo-controlled trial found no clinical benefit.[2] | Effective in suppressing cough, but use is limited by side effects and potential for abuse.[3] |
| Common Adverse Events | Drowsiness, headache, dizziness, nausea.[4] | Drowsiness, dizziness, nausea, stomach upset. | Drowsiness, constipation, nausea, potential for respiratory depression and dependence. |
| Regulatory Status | Prescription only. | Over-the-counter. | Prescription only (often in combination products). |
Experimental Protocols of Key Studies
Dicpinigaitis et al. (2009): Capsaicin-Induced Cough Model
This study provides one of the few controlled investigations into the pharmacodynamics of this compound in a human model of cough.
-
Objective: To evaluate the antitussive effects of this compound and guaifenesin, alone and in combination, on capsaicin-induced cough in subjects with acute viral upper respiratory tract infection.[5]
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 30 otherwise healthy, nonsmoking adults with symptoms of an acute upper respiratory tract infection.
-
Intervention: Participants received a single oral dose of one of four study medications on three separate study days:
-
This compound 200 mg
-
Guaifenesin 600 mg
-
This compound 200 mg + Guaifenesin 600 mg
-
Placebo
-
-
Outcome Measures: The primary outcome was the concentration of inhaled capsaicin required to induce five or more coughs (C5). An increase in the C5 value indicates a suppression of the cough reflex.
-
Key Findings: this compound alone did not significantly increase the C5 compared to placebo. Guaifenesin alone did show a significant antitussive effect. The combination of this compound and guaifenesin resulted in a significantly greater suppression of the cough reflex compared to either agent alone.[5]
Visualizing the Evidence Gap and Treatment Landscape
The following diagrams illustrate the conceptual workflow of a meta-analysis and a comparison of the available treatment options for acute cough, highlighting the limitations in the current evidence base for this compound.
Caption: Conceptual workflow of a meta-analysis.
Caption: Comparison of acute cough treatments.
Conclusion for the Scientific Community
References
- 1. This compound Safety and Effectiveness: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Acute cough: a diagnostic and therapeutic challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. Inhibition of cough-reflex sensitivity by this compound and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Benzonatate in a Laboratory Setting
The proper disposal of benzonatate is a critical component of laboratory safety and environmental responsibility. As a non-narcotic antitussive agent, this compound requires careful handling throughout its lifecycle, including its final disposal. Adherence to established protocols is essential to prevent environmental contamination and ensure workplace safety, particularly given the substance's potential for toxicity upon accidental ingestion or exposure.
Disposal of expired or waste pharmaceuticals is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" rule (40 CFR 266 Subpart P) provides a framework for healthcare facilities and, by extension, research laboratories, to manage pharmaceutical waste safely and effectively.[1][2][3][4][5] A primary mandate of this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a sink or toilet, a practice known as "sewering."[1]
While this compound is not specifically listed as a P- or U-listed hazardous waste, it must be managed as a non-hazardous or hazardous pharmaceutical waste stream, depending on state and local regulations. The guiding principle is that expired or unused pharmaceuticals should not be discarded in standard trash or sewer systems.[6]
Key Chemical and Physical Properties of this compound
Understanding the properties of this compound is fundamental to its safe handling and disposal. Structurally related to local anesthetics like procaine and tetracaine, it acts by anesthetizing stretch receptors in the respiratory passages.[6][7][8][9][10]
| Property | Value | Source |
| Molecular Formula | C30H53NO11 | |
| Molecular Weight | 603.7 g/mol | [6][7] |
| Appearance | Colorless to faintly yellow oil | |
| Solubility | Soluble in most organic solvents | |
| Pharmacokinetics | ||
| Onset of Action | 15 to 20 minutes | [7][9][10][11] |
| Elimination Half-Life | Approximately 1 hour | [7] |
| Duration of Action | 3 to 8 hours | [7][9][10][11] |
Procedural Guidance for this compound Disposal
The following protocol outlines the step-by-step procedure for the proper disposal of this compound from a laboratory environment. This process is designed to comply with EPA regulations and ensure the safety of all personnel.
Experimental Protocol: Regulated Pharmaceutical Waste Disposal
Objective: To safely and compliantly dispose of unused, expired, or contaminated this compound.
Materials:
-
Unused or waste this compound capsules.
-
Designated hazardous pharmaceutical waste container (typically black for hazardous or blue for non-hazardous, per facility protocol).[12]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.
-
Hazardous waste labels.
Methodology:
-
Waste Characterization:
-
Identify the this compound waste. Although not federally listed as hazardous waste, it must be disposed of as a regulated pharmaceutical waste. Crucially, do not mix it with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE, including safety glasses, a lab coat, and gloves, before handling the waste containers.
-
-
Containerization:
-
Place the intact this compound capsules directly into a designated, leak-proof, and sealable pharmaceutical waste container.[13]
-
Warning: Do not break, crush, or chew the capsules.[14][15] Release of the liquid contents can cause local anesthesia of the oral mucosa and lead to choking.[7][9][14][16] Overdose from as few as one or two capsules can be fatal in children.[15][16]
-
-
Labeling:
-
Ensure the waste container is clearly labeled. The label should include, at a minimum: "Hazardous Drug Waste" or "Pharmaceutical Waste for Incineration," the accumulation start date, and the primary contents.[13] Follow your facility's specific labeling requirements.
-
-
Storage:
-
Store the sealed container in a secure, designated satellite accumulation area. This area should be away from drains and general laboratory traffic to prevent accidental spills or unauthorized access.
-
-
Final Disposal:
-
Documentation:
-
Maintain accurate records of the waste generated, including the substance, quantity, and disposal date, in accordance with your institution's policies and RCRA requirements.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and required steps for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 2. epa.gov [epa.gov]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 5. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 6. This compound | C30H53NO11 | CID 7699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. echemi.com [echemi.com]
- 9. DailyMed - this compound capsule [dailymed.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. drugs.com [drugs.com]
- 12. health.uconn.edu [health.uconn.edu]
- 13. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 14. poison.org [poison.org]
- 15. drugs.com [drugs.com]
- 16. fda.gov [fda.gov]
Essential Safety and Handling Protocols for Benzonatate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Benzonatate is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, especially in situations where capsules may be crushed or broken, adherence to proper PPE protocols is critical.[1][2] Normal handling of intact capsules may not require special controls, but any potential for exposure necessitates the following:
| PPE Category | Specification |
| Hand Protection | Impervious gloves (e.g., Nitrile) are recommended, particularly during bulk processing or if skin contact is possible.[2] |
| Eye Protection | Safety glasses or goggles meeting standards such as EN166 or ANSI Z87.1 should be worn if there is a possibility of eye contact.[2][3] |
| Skin Protection | Impervious protective clothing is advised for bulk processing or where skin contact is likely.[2] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, a suitable dust mask or an appropriate respirator with a particulate filter (e.g., P3) should be used.[2][3][4] |
Operational Plan: Handling this compound
A systematic approach to handling this compound will mitigate risks of exposure and contamination.
1. Pre-Operational Checks:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area is well-ventilated.
-
Locate the nearest eyewash station and safety shower.
2. Step-by-Step Handling Procedure:
-
Don the appropriate PPE as specified in the table above.
-
Handle this compound capsules with care to avoid breaking or crushing them.[5]
-
If capsules are compromised, handle them in a designated area with controlled ventilation, such as a chemical fume hood, to avoid dust inhalation.[2]
-
Avoid contact with eyes, skin, and clothing.[1]
-
After handling, wash hands and any exposed skin thoroughly.[1]
3. Post-Handling Procedures:
-
Remove and properly dispose of contaminated PPE.
-
Clean and decontaminate the work area.
-
Store this compound in a tightly closed, light-resistant container at controlled room temperature, between 20° to 25°C (68° to 77°F).[1][4]
Disposal Plan
Proper disposal of unused or expired this compound is crucial to prevent accidental ingestion and environmental contamination.[6]
1. On-site Disposal (if a take-back program is unavailable):
-
Do not flush this compound down the toilet unless specifically instructed to do so by regulatory guidelines.[7][8]
-
Remove the capsules from their original container.
-
Mix the medicine with an unappealing substance such as used coffee grounds, dirt, or cat litter.[7][9][10] Do not crush the capsules.[10]
-
Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[7][9]
-
Dispose of the sealed container in the household or laboratory trash.[7]
-
Scratch out all personal information on the prescription label of the empty bottle before recycling or discarding it.[7][10]
2. Drug Take-Back Programs:
-
The most recommended method for disposing of unwanted medicines is through a drug take-back program.[7][8] Contact your institution's environmental health and safety department or local waste disposal authorities for information on available programs.
This compound Handling and Disposal Workflow
References
- 1. camberpharma.com [camberpharma.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 4. tagipharma.com [tagipharma.com]
- 5. This compound: Package Insert / Prescribing Information [drugs.com]
- 6. dea.gov [dea.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. fda.gov [fda.gov]
- 9. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
